USP7/USP47 inhibitor
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDJFFQZIISQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of USP7/USP47 Dual Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of USP7 and USP47 in Cellular Homeostasis
The Ubiquitin-Proteasome System (UPS) is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Deubiquitinating enzymes (DUBs) are key players in this system, reversing the process of ubiquitination to rescue proteins from degradation or modulate their activity.[2] Among the nearly 100 DUBs identified, Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47) have emerged as significant therapeutic targets.[1][3][4]
USP7 and USP47 are cysteine proteases belonging to the largest family of DUBs.[2] They share a high degree of homology, particularly within their catalytic domains (48.4% similarity), which explains why many small molecule inhibitors exhibit dual activity.[3][4][5] Despite their structural similarities, they regulate a distinct, yet sometimes overlapping, set of substrates, positioning them at the crossroads of multiple critical signaling pathways.[6] This dual involvement in pro-survival and oncogenic pathways makes their simultaneous inhibition a compelling anti-cancer strategy.[3][4][6]
Signaling Pathways and Substrates
Dual inhibition of USP7 and USP47 leverages the unique and overlapping roles of each enzyme to create a multi-pronged attack on cancer cell survival and proliferation.
USP7: A Master Regulator of the p53 Pathway and DNA Damage Response
USP7 is a crucial regulator of key proteins involved in cell cycle control, DNA damage repair (DDR), and epigenetic modulation.[1][2][7][8]
-
The p53-MDM2 Axis: Under normal physiological conditions, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[6][9][10] This action keeps p53 levels low. In response to cellular stress, this balance can shift, with USP7 stabilizing p53 to promote apoptosis.[8][9][10] Inhibition of USP7 blocks the stabilization of MDM2, leading to MDM2's self-ubiquitination and degradation. The resulting decrease in MDM2 levels allows for the accumulation and activation of p53, triggering cell cycle arrest and apoptosis in cancer cells.[6][10]
-
DNA Damage Response (DDR): USP7 plays a vital role in DDR by stabilizing numerous proteins essential for DNA repair, including RNF168, Claspin, and proteins involved in nucleotide excision repair (NER).[2][6][8]
-
Epigenetic Regulation: USP7 stabilizes proteins that maintain epigenetic modifications, such as DNMT1 and components of the Polycomb Repressive Complexes (PRC1 and PRC2), thereby influencing gene expression.[2]
-
Other Key Pathways: USP7 also modulates the Wnt/β-catenin and NF-κB signaling pathways by deubiquitinating key components like Axin, β-catenin, and factors upstream of NF-κB.[7][8][9]
USP47: A Key Modulator of DNA Repair, EMT, and Inflammatory Signaling
USP47, while less studied than its homolog, is critically involved in processes central to cancer progression and metastasis.[3][4]
-
Base Excision Repair (BER): USP47 regulates DNA BER by deubiquitinating and stabilizing DNA Polymerase β (Polβ).[6][11] Elevated Polβ levels are associated with resistance to genotoxic agents. Inhibition of USP47 leads to reduced Polβ levels, defective BER, and increased sensitivity of cancer cells to chemotherapy.[6]
-
Epithelial-Mesenchymal Transition (EMT): USP47 promotes EMT, a process crucial for metastasis, by deubiquitinating and stabilizing transcription factors like Snail and SATB1.[3][4]
-
Hippo Signaling: USP47 deubiquitinates and stabilizes Yes-associated protein (YAP), a key effector of the Hippo pathway, which is frequently overexpressed in cancers like colorectal cancer (CRC).[3][4]
-
Inflammasome Activation: Both USP7 and USP47 have been shown to regulate the activation of the NLRP3 inflammasome, a key component of the innate immune response.[5][12][13][14] Chemical inhibition of both enzymes impairs inflammasome assembly and the release of pro-inflammatory cytokines.[12][14]
Mechanism of Action: The Synergy of Dual Inhibition
The primary advantage of a USP7/USP47 dual inhibitor is the ability to simultaneously disrupt multiple oncogenic signaling pathways, enhancing anti-cancer effects and potentially reducing the development of drug resistance.[3][4][6]
The mechanism of action unfolds through several key events:
-
Direct Enzyme Inhibition: The inhibitor typically binds to the catalytic cleft of both USP7 and USP47, often forming a covalent bond with the active site cysteine (Cys223 in USP7), which irreversibly blocks their deubiquitinating activity.[15][16]
-
Destabilization of Oncogenic Substrates:
-
USP7 Inhibition: Leads to the degradation of MDM2, causing p53 levels to rise, which in turn activates apoptosis and cell cycle arrest.[6][10]
-
USP47 Inhibition: Leads to the degradation of Polβ, impairing the cell's ability to repair DNA damage induced by genotoxic agents.[6][11] It also destabilizes pro-metastatic factors like Snail and YAP.[3][4]
-
-
Synergistic Anti-Tumor Effect: The combination of p53-mediated apoptosis (from USP7 inhibition) and compromised DNA repair (from USP47 inhibition) creates a potent synergistic effect. This dual action can be effective in both p53 wild-type and mutant tumors and can sensitize cancer cells to standard chemotherapies.[6][11]
Visualization of Core Signaling Pathways
Caption: Dual inhibition of USP7 and USP47 simultaneously promotes p53-mediated apoptosis and impairs DNA repair.
Quantitative Data on USP7/USP47 Dual Inhibitors
The development of dual inhibitors has led to compounds with varying potencies against each enzyme and diverse effects across different cancer cell lines.
| Compound | Target(s) | IC50 / EC50 | Cell Line / Assay | Effect | Reference |
| Compound 1 | USP7, USP47 | USP7 IC50: ~5 µMUSP47 IC50: ~5 µMHCT-116 EC50: 11 µM | Enzymatic AssayHCT-116 (Colorectal) | Selective dual inhibition; induces p53 and apoptosis. | ,[11] |
| P22077 | USP7, USP47 | MM.1S EC50: >1 µM | MM.1S (Multiple Myeloma) | Non-selective; impairs NLRP3 inflammasome activation. | [3],[4],[10] |
| FT671 | USP7 (selective) | p53 EC50: ~25 nM (cellular) | Cellular Assay | Highly selective USP7 inhibitor, for comparison. | [3],[4] |
Note: Data for dual inhibitors is still emerging. The table represents examples cited in the literature. IC50 refers to the concentration for 50% inhibition in enzymatic assays, while EC50 refers to the concentration for 50% maximal effect in cellular assays.
Key Experimental Protocols
Validating the mechanism of action of USP7/USP47 dual inhibitors requires a combination of biochemical and cell-based assays.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay directly measures the enzymatic activity of USP7 or USP47 and the potency of an inhibitor.
-
Principle: A fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is used. When the ubiquitin is cleaved by an active DUB, the free AMC molecule fluoresces.[17] The rate of fluorescence increase is proportional to the enzyme's activity.
-
Methodology:
-
Reagent Preparation: Reconstitute purified recombinant USP7 or USP47 enzyme and Ub-AMC substrate in assay buffer. Prepare serial dilutions of the test inhibitor.
-
Incubation: Add the DUB enzyme to the wells of a 96-well plate containing the various concentrations of the inhibitor (or DMSO as a vehicle control). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Add the Ub-AMC substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) kinetically over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Plot the rate against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorogenic in vitro deubiquitinase (DUB) activity assay.
Western Blot Analysis of Downstream Targets
This method confirms the inhibitor's effect on the stability of target substrates within the cell.
-
Principle: Western blotting uses antibodies to detect the levels of specific proteins (e.g., p53, MDM2, Polβ) in cell lysates after treatment with the inhibitor.
-
Methodology:
-
Cell Treatment: Culture cancer cells (e.g., HCT-116) and treat them with various concentrations of the USP7/USP47 inhibitor for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO). To block proteasomal degradation and visualize ubiquitinated proteins, cells can be co-treated with a proteasome inhibitor like MG132.
-
Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (p53, MDM2, Polβ) and a loading control (e.g., Actin, GAPDH).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative change in protein levels upon inhibitor treatment.
-
Caption: A typical workflow for analyzing protein levels via Western Blot after inhibitor treatment.
Conclusion and Future Directions
USP7/USP47 dual inhibitors represent a promising therapeutic strategy, particularly in oncology. Their mechanism of action is rooted in the simultaneous disruption of two fundamental cellular processes: p53-mediated tumor suppression and DNA damage repair. This dual-pronged approach offers the potential for enhanced efficacy and a means to overcome the resistance mechanisms that often plague single-target therapies.
Future research will likely focus on developing more potent and selective dual inhibitors, elucidating the full spectrum of their downstream effects, and identifying patient populations most likely to benefit from this therapeutic approach through biomarker discovery. The continued exploration of the complex interplay between USP7 and USP47 will undoubtedly pave the way for novel and effective treatments for cancer and other debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]
- 4. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 17. bpsbioscience.com [bpsbioscience.com]
The Double-Edged Swords: A Technical Guide to the Roles of USP7 and USP47 in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery controlling protein homeostasis, and its dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, have emerged as key regulators of oncogenic and tumor-suppressive pathways. Among these, Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47) have garnered significant attention for their intricate and often pivotal roles in cancer progression. This technical guide provides an in-depth exploration of the functions of USP7 and USP47 in oncology, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks they command.
Core Functions and Mechanisms in Cancer
USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a well-established regulator of the p53 tumor suppressor pathway.[1] It directly interacts with and deubiquitinates MDM2, the primary E3 ubiquitin ligase for p53, leading to MDM2 stabilization and subsequent p53 degradation.[2][3] This action promotes cancer cell survival and proliferation.[4] However, the role of USP7 is complex, as it can also directly deubiquitinate and stabilize p53 itself.[5] Beyond the p53 axis, USP7 influences DNA repair, epigenetic regulation, and immune responses through its interaction with a multitude of substrates.[6][7]
USP47 shares high homology with USP7 and is increasingly recognized for its pro-oncogenic functions.[8] It is implicated in various aspects of cancer progression, including tumor development, metastasis, and drug resistance.[9][10] USP47 has been shown to stabilize key proteins involved in epithelial-mesenchymal transition (EMT), such as Snail and SATB1, and to modulate the Wnt/β-catenin and NF-κB signaling pathways.[11][12]
Quantitative Data on USP7 and USP47 in Cancer
The expression levels of USP7 and USP47 are frequently altered in human cancers, often correlating with disease progression and patient prognosis. The following tables summarize key quantitative findings from various studies.
Table 1: Quantitative Analysis of USP7 Expression in Cancer
| Cancer Type | Method | Key Findings | Clinical Correlation | Reference |
| Breast Cancer | Immunohistochemistry (IHC) | In a study of 38 mammary ductal adenocarcinoma patients, those who received neo-adjuvant therapy had lower USP7 levels.[13] | Higher USP7 levels were observed in patients with tumor sizes larger than 20 mm.[4] | [4][13] |
| Colorectal Cancer | Immunohistochemistry (IHC) | USP7 is highly expressed in colorectal cancer tissues.[5][14] | High USP7 expression is associated with poor overall survival.[14] | [5][14] |
| Epithelial Ovarian Cancer | Meta-analysis | High USP7 expression was significantly associated with poor overall survival. | High USP7 expression correlated with advanced TNM stages (III-IV), poor pathological grade, and positive lymph node metastasis.[15] | [15] |
| Multiple Myeloma | Gene and protein expression analysis | Both mRNA and protein levels of USP7 are highly elevated in multiple myeloma patients. | Higher USP7 levels are associated with significantly poorer survival.[5] | [5] |
Table 2: Quantitative Analysis of USP47 Expression in Cancer
| Cancer Type | Method | Key Findings | Clinical Correlation | Reference |
| Colorectal Cancer (CRC) | Gene expression analysis (GEO dataset GDS2609) | USP47 mRNA levels were increased in CRC samples compared to healthy controls.[16] | Higher USP47 expression was positively correlated with a higher probability of lymph node metastasis and predicted a shorter overall survival.[16] | [16] |
| Non-Small Cell Lung Cancer (NSCLC) | Western Blot, IHC, Kaplan-Meier analysis | USP47 protein expression was elevated in tumor tissues of NSCLC patients. The intensity of USP47 immunostaining was higher in stage III patients than in stage I patients. | NSCLC patients with high USP47 expression had relatively lower survival rates.[17] | [17] |
| Breast Cancer | Quantitative proteomics | USP47 was one of the top upregulated proteins in a TGFβ2-induced EMT model of MCF-10A breast epithelial cells.[16] | High USP47 expression may be a valuable biomarker for diagnosis and prognosis.[16] | [16] |
| Prostate Cancer | Not specified | Knockdown of USP47 inhibited the proliferation of PC3 prostate cancer cells.[18] | The 5-year relative survival rate for prostate cancer is high (98%), but this is not directly linked to USP47 expression in the provided results.[19][20] | [18][19][20] |
Signaling Pathways and Experimental Workflows
The intricate roles of USP7 and USP47 in cancer are best understood through the visualization of their signaling pathways and the experimental workflows used to elucidate them.
Signaling Pathways
Caption: USP7 Signaling Pathways in Cancer.
Caption: USP47 Signaling Pathways in Cancer.
Experimental Workflows
Caption: Workflow for Deubiquitination Assays.
Caption: Immunoprecipitation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments used to study USP7 and USP47.
In Vitro Deubiquitination Assay
This assay directly assesses the ability of USP7 or USP47 to remove ubiquitin from a specific substrate.
Materials:
-
Purified ubiquitinated substrate (e.g., ubiquitinated β-catenin)
-
Purified recombinant USP7 or USP47 (and catalytically inactive mutant as a control)
-
Deubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 2 mM DTT, 2 mM ATP, 5% glycerol)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the substrate
Procedure:
-
Purify the ubiquitinated substrate from cells co-transfected with the substrate and a tagged ubiquitin construct (e.g., His-Ub or Myc-Ub).[21]
-
Incubate the purified ubiquitinated substrate with purified recombinant USP7 or USP47 in deubiquitination buffer at room temperature or 37°C for a specified time (e.g., 1 hour).[21][22]
-
Include a negative control with a catalytically inactive mutant of the DUB.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.[22]
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate to detect the deubiquitinated form.
In Vivo Ubiquitination Assay
This assay determines the ubiquitination status of a protein within a cellular context.
Materials:
-
Mammalian cell line of interest
-
Plasmids encoding His-tagged ubiquitin and the substrate of interest
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing urea or SDS)
-
Ni-NTA agarose beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the substrate
Procedure:
-
Co-transfect cells with plasmids expressing the substrate and His-tagged ubiquitin.[21]
-
Prior to harvesting, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.[21]
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Incubate the cell lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting with an antibody specific to the substrate of interest to visualize its ubiquitination pattern.[21]
Immunoprecipitation (IP)
IP is used to isolate a specific protein and its binding partners from a cell lysate.
Materials:
-
Cell lysate prepared in non-denaturing lysis buffer
-
Primary antibody against the protein of interest (e.g., anti-USP7 or anti-USP47)
-
Isotype control antibody (e.g., normal rabbit IgG)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing buffer to maintain protein-protein interactions.[1]
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[1]
-
Incubate the pre-cleared lysate with a primary antibody against the target protein or an isotype control antibody overnight at 4°C with gentle rotation.[23]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-3 hours to capture the antibody-protein complexes.[23]
-
Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.[23]
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.[23]
-
Analyze the eluate by Western blotting to detect the target protein and any co-precipitating partners.
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to inhibitors of USP7 or USP47.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
USP7 or USP47 inhibitor (e.g., P5091 for USP7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Treat the cells with serial dilutions of the USP7 or USP47 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).[6][9]
-
Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]
Conclusion and Future Directions
USP7 and USP47 are critical regulators of cancer progression, acting on a wide array of substrates to influence key signaling pathways. Their frequent overexpression in tumors and correlation with poor prognosis underscore their potential as therapeutic targets. The development of specific inhibitors for these DUBs represents a promising avenue for cancer therapy. Future research should focus on elucidating the full spectrum of their substrates in different cancer contexts, understanding the mechanisms of resistance to their inhibition, and exploring combinatorial therapeutic strategies to enhance anti-tumor efficacy. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance our understanding and therapeutic targeting of USP7 and USP47 in cancer.
References
- 1. usbio.net [usbio.net]
- 2. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 5. Expression of USP7 in colorectal cancer - The Human Protein Atlas [v19.proteinatlas.org]
- 6. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The deubiquitinase USP7 stabilizes HER2 expression and promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 accelerates colorectal cancer progression by up-regulating MYO6 through deubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimed » Submission » Significance of USP7 in Predicting Prognosis of Mammary Ductal Adenocarcinoma in the Turkish Population [dergipark.org.tr]
- 14. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prognostic role of USP7 expression in cancer patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USP47 stabilizes BACH1 to promote the Warburg effect and non-small cell lung cancer development via stimulating Hk2 and Gapdh transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]
- 19. U.S. Cancer Statistics Prostate Cancer Stat Bite | U.S. Cancer Statistics | CDC [cdc.gov]
- 20. What Are the Survival Rates for Prostate Cancer? | American Cancer Society [cancer.org]
- 21. Deubiquitinase USP47/UBP64E Regulates β-Catenin Ubiquitination and Degradation and Plays a Positive Role in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. liverpool.ac.uk [liverpool.ac.uk]
- 23. www2.nau.edu [www2.nau.edu]
USP7 and USP47: A Technical Guide to Substrates and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific proteases 7 (USP7) and 47 (USP47) are deubiquitinating enzymes (DUBs) that play critical roles in a multitude of cellular processes by removing ubiquitin modifications from substrate proteins, thereby regulating their stability and function.[1][2] Dysregulation of USP7 and USP47 has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[3][4] USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is one of the most extensively studied DUBs and is involved in key signaling pathways, including the p53-MDM2 axis and DNA damage response.[5][6] USP47, the closest homolog of USP7, shares structural similarities but exhibits distinct substrate specificity and cellular functions.[2][4] This technical guide provides an in-depth overview of the known substrates of USP7 and USP47, the signaling pathways they modulate, quantitative data on their interactions, and detailed experimental protocols for their study.
Core Substrates and Signaling Networks
USP7: A Master Regulator of Genome Integrity and Cancer Progression
USP7 is a key regulator of cellular homeostasis, influencing DNA repair, apoptosis, and immune responses.[6][7] Its aberrant expression is frequently observed in various cancers, where it often correlates with poor prognosis.[3]
Key Substrates and Associated Pathways:
-
p53-MDM2 Pathway: USP7 is a critical regulator of the tumor suppressor p53. It can directly deubiquitinate and stabilize p53.[5] However, it also deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[5][8] This intricate interplay makes USP7 a sensitive regulator of p53-mediated apoptosis and cell cycle arrest.
-
DNA Damage Response (DDR): USP7 plays a multifaceted role in the DDR. It stabilizes key proteins involved in DNA repair, including MDC1, RNF168, and Claspin, thereby promoting genome stability.[5]
-
Epigenetic Regulation: USP7 influences epigenetic landscapes by stabilizing proteins such as DNMT1 and UHRF1, which are essential for maintaining DNA methylation patterns.[5]
-
Immune Response: USP7 modulates immune signaling by deubiquitinating and stabilizing proteins like TRIM27, which is involved in the innate immune response.
-
Other Notable Substrates: A growing list of USP7 substrates includes N-Myc, PTEN, FOXO4, and Ajuba, implicating USP7 in a wide range of cellular processes from cell growth to cell-cell adhesion.[2][9] A proteomics study identified 20 high-confidence substrates, including MGA and PHIP.[2]
USP47: An Emerging Player in Cancer and DNA Repair
While less studied than its homolog, USP47 is emerging as a significant player in cancer biology and other diseases.[4] It shares the ability to process various ubiquitin chain linkages with USP7 but demonstrates distinct substrate preferences.[4]
Key Substrates and Associated Pathways:
-
DNA Base Excision Repair (BER): USP47 is crucial for BER by deubiquitinating and stabilizing DNA polymerase β (Polβ), a key enzyme in this repair pathway.[4]
-
NF-κB Signaling: USP47 can stabilize β-TrCP, an E3 ligase component that mediates the degradation of IκBα, an inhibitor of the NF-κB pathway. This suggests a role for USP47 in inflammation and cell survival.[4]
-
Hippo Pathway: USP47 has been shown to deubiquitinate and stabilize YAP, a key effector of the Hippo pathway involved in cell proliferation and organ size control.[4]
-
Wnt/β-catenin Signaling: USP47 can deubiquitinate and stabilize β-catenin, a central component of the Wnt signaling pathway, which is often dysregulated in cancer.
-
Other Substrates: Additional substrates of USP47 include Snail, E-cadherin, SATB1, and RPS2, linking it to processes like epithelial-mesenchymal transition (EMT) and ribosome biogenesis stress response.[4]
Quantitative Data
The following tables summarize key quantitative data related to USP7 and USP47, including inhibitor potencies and enzyme kinetics.
Table 1: Inhibitor Potency against USP7 and USP47
| Inhibitor | Target(s) | IC50 | Assay Conditions |
| FT671 | USP7 | 52 nM (catalytic domain), 69 nM (full-length) | In vitro deubiquitination assay |
| FT827 | USP7 | k_inact/K_i = 66 M⁻¹s⁻¹ | Covalent inhibitor |
| P5091 | USP7, USP47 | 4.2 µM (USP7), 4.3 µM (USP47) | In vitro deubiquitination assay |
| P22077 | USP7, USP47 | ~20-40 µM | In vitro deubiquitination assay |
| HBX41108 | USP7 | ~25-50 µM | In vitro deubiquitination assay |
| XL188 | USP7 | 193 nM (catalytic domain), 90 nM (full-length) | In vitro deubiquitination assay |
| NSC 697923 | USP7 | <0.2 µM | In vitro deubiquitination assay |
| BAY 11-7082 | USP7 | <0.2 µM | In vitro deubiquitination assay |
Table 2: Binding Affinities and Enzyme Kinetics
| Enzyme | Ligand/Substrate | K_d | K_m |
| USP7 (catalytic domain) | FT671 | 65 nM | - |
| USP7 (catalytic domain) | FT827 | 7.8 µM | - |
| USP7 (catalytic domain) | XL188 | 104 nM | - |
| USP7 (full-length) | - | - | - |
| hUSP47 (CD-UBL12) | Ub-AMC | - | 1.88 ± 0.21 µM |
| cUSP47 (CD) | Ub-AMC | - | 1.83 ± 0.14 µM |
| hUSP7 (CD) | Ub-AMC | - | 2.54 ± 0.22 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of USP7 and USP47.
Quantitative Proteomics of Knockout Cells to Identify Substrates
This protocol describes a label-free quantitative proteomics approach to identify proteins whose abundance is altered upon knockout of USP7 or USP47, indicating they may be substrates.
a. Cell Culture and Knockout Generation:
- Culture HEK293A (or other suitable cell lines) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
- Generate USP7 and/or USP47 knockout (KO) cell lines using CRISPR/Cas9 technology.
- Verify knockout by Western blotting and genomic DNA sequencing.
b. Sample Preparation for Mass Spectrometry:
- Harvest control and KO cells and lyse them in a buffer containing 8 M urea.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
- Digest proteins with trypsin overnight at 37°C.
- Desalt the resulting peptides using a C18 StageTip.
c. LC-MS/MS Analysis:
- Analyze the peptide samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF-X).
- Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
d. Data Analysis:
- Process the raw MS data using a software suite like MaxQuant or Spectronaut.
- Perform protein identification by searching against a human protein database.
- Quantify protein abundance using label-free quantification (LFQ) intensities.
- Identify differentially expressed proteins between control and KO cells using statistical analysis (e.g., t-test with permutation-based FDR correction). Proteins significantly downregulated in the KO cells are potential substrates.
Co-Immunoprecipitation (Co-IP) for Substrate Validation
This protocol is used to validate the interaction between USP7/USP47 and a putative substrate.
a. Cell Lysis:
- Transfect cells with a plasmid expressing a tagged version of the bait protein (e.g., Myc-USP7) or use endogenous protein.
- Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation.
b. Immunoprecipitation:
- Pre-clear the lysate by incubating with control IgG and protein A/G agarose beads.
- Incubate the pre-cleared lysate with an antibody specific to the bait protein (or tag) overnight at 4°C.
- Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binders.
c. Elution and Western Blotting:
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with antibodies against the bait protein and the putative interacting partner (prey).
In Vitro Deubiquitination Assay
This assay directly measures the enzymatic activity of USP7 or USP47 on a ubiquitinated substrate.
a. Reagents and Substrate Preparation:
- Purify recombinant USP7 or USP47.
- Prepare a ubiquitinated substrate. This can be a purified ubiquitinated protein or a fluorescently labeled ubiquitin conjugate (e.g., Ub-AMC).
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
b. Deubiquitination Reaction:
- In a microplate, combine the purified enzyme, the ubiquitinated substrate, and the reaction buffer.
- For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
- Incubate the reaction at 37°C for a defined period.
c. Detection and Analysis:
- If using a fluorescent substrate like Ub-AMC, measure the increase in fluorescence over time using a plate reader.
- If using a ubiquitinated protein substrate, stop the reaction with SDS-PAGE sample buffer, run the samples on a gel, and visualize the deubiquitination by Western blotting with an anti-ubiquitin antibody.
- Calculate enzyme kinetics (K_m, V_max) or inhibitor potency (IC50) by analyzing the reaction rates at different substrate or inhibitor concentrations.
Tandem Affinity Purification (TAP) for Protein Complex Identification
This method is used to purify protein complexes under native conditions to identify interacting partners.
a. Construct and Cell Line Generation:
- Generate a construct expressing the bait protein (e.g., USP7) fused to a TAP tag (e.g., Protein A - TEV cleavage site - Calmodulin Binding Peptide).
- Establish a stable cell line expressing the TAP-tagged protein.
b. First Affinity Purification (IgG beads):
- Lyse the cells under native conditions.
- Incubate the lysate with IgG-coupled beads to bind the Protein A portion of the tag.
- Wash the beads extensively to remove non-specific proteins.
- Elute the complex by cleaving the tag with TEV protease.
c. Second Affinity Purification (Calmodulin beads):
- Add calcium to the eluate from the first step.
- Incubate with calmodulin-coupled beads to bind the Calmodulin Binding Peptide portion of the tag.
- Wash the beads.
- Elute the purified protein complex by adding a calcium chelator (e.g., EGTA).
d. Analysis:
- Separate the components of the purified complex by SDS-PAGE and visualize by silver staining or Coomassie blue.
- Identify the protein components by mass spectrometry (e.g., LC-MS/MS of in-gel digested bands).
Visualizations
Signaling Pathway Diagrams
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Proteomic Approach for Systematic Mapping of Substrates of Human Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | USP47-Mediated Deubiquitination and Stabilization of TCEA3 Attenuates Pyroptosis and Apoptosis of Colorectal Cancer Cells Induced by Chemotherapeutic Doxorubicin [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Novel USP7 and USP47 Inhibitors
Introduction
Ubiquitin-Specific Proteases 7 (USP7) and 47 (USP47) are cysteine proteases that play a critical role in the ubiquitin-proteasome system (UPS) by removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation.[1][2] USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is involved in a multitude of cellular processes, including DNA damage repair, cell cycle regulation, immune response, and epigenetic control.[1][3] Its dysregulation is linked to various pathologies, most notably cancer, where it can stabilize both oncogenic proteins (like MDM2) and tumor suppressors (like p53), making it a complex but attractive therapeutic target.[1][4]
USP47 shares high sequence similarity with USP7, particularly in their catalytic domains, and they share some overlapping substrates.[5][6] USP47 is also implicated in critical pathways such as DNA repair, Wnt signaling, and the Hippo pathway, and is considered an emerging target in oncology.[5][7][8] The structural similarity has led to the development of dual inhibitors, though achieving selectivity remains a significant challenge.[5][8] Despite promising preclinical activity, no USP7 or USP47 inhibitors have yet entered human clinical trials, highlighting the need for continued research and novel therapeutic strategies.[9][10] This guide provides a technical overview of the signaling pathways, discovery strategies, and experimental protocols central to the development of novel USP7 and USP47 inhibitors.
Core Signaling Pathways
USP7 and USP47 are key regulators of numerous signaling pathways critical for cell homeostasis and implicated in tumorigenesis.
USP7 Signaling Pathways
USP7's role is multifaceted, influencing cancer development, DNA repair, and immune responses.[3][9]
-
p53-MDM2 Pathway: USP7 is a primary regulator of the p53 tumor suppressor. It deubiquitinates and stabilizes MDM2, an E3 ligase that targets p53 for degradation.[11][12] By stabilizing MDM2, USP7 indirectly promotes the destruction of p53.[11] Therefore, inhibiting USP7 is a strategy to destabilize MDM2, leading to p53 accumulation and the induction of apoptosis in cancer cells.[4][8]
-
DNA Damage Response (DDR): USP7 plays a significant role in various DNA repair pathways. It stabilizes key proteins such as Rad18, UVSSA, ERCC6, and Claspin, which are essential for translesion synthesis, nucleotide excision repair (TC-NER), and the ATR-Chk1 checkpoint pathway.[2][9]
-
NF-κB Signaling: USP7 can activate the NF-κB pathway either directly by deubiquitinating p65-NF-κB or indirectly through upstream regulators like IκBα.[3][9] This has implications for inflammation and resistance to therapies like bortezomib in multiple myeloma.[3]
-
Wnt/β-Catenin Signaling: USP7 acts as a negative regulator of the Wnt/β-catenin pathway by stabilizing Axin, a crucial component of the β-catenin destruction complex.[9]
-
NOTCH Signaling: In certain leukemias, USP7 participates in a positive feedback loop with NOTCH1 and JMJD3, where it stabilizes the oncogenic NOTCH1 complex, promoting cancer progression.[3]
USP47 Signaling Pathways
USP47 is increasingly recognized for its role in cancer progression, regulating pathways that often overlap with USP7.
-
DNA Damage Repair: USP47 is crucial for the base excision repair (BER) pathway by deubiquitinating and stabilizing DNA Polymerase β (Polβ).[5][8] Its knockdown impairs DNA repair and increases sensitivity to DNA damaging agents.[7][8]
-
Wnt/β-Catenin Signaling: In contrast to USP7, USP47 positively regulates Wnt signaling. It deubiquitinates and stabilizes β-catenin, promoting the expression of Wnt target genes and enhancing the proliferation of cancer cells.[7][13]
-
Hippo Pathway: USP47 deubiquitinates and stabilizes Yes-associated protein (YAP), a key effector of the Hippo pathway that is often overexpressed in colorectal cancer (CRC), thereby promoting cell proliferation.[5][7]
-
p53 Pathway: USP47 can indirectly inhibit p53. It achieves this by deubiquitinating ribosomal protein S2 (RPS2), which prevents RPS2 from inhibiting MDM2. This leaves MDM2 free to promote p53 degradation.[5][7]
-
NF-κB Signaling: USP47 can promote NF-κB signaling by deubiquitinating and stabilizing β-TrCP, the E3 ligase for the NF-κB inhibitor IκBα.[5][7]
Inhibitor Discovery, Development, and Data
The discovery of USP7 and USP47 inhibitors has employed various strategies, including high-throughput screening, structure-based drug design, and virtual screening.[14][15][16] Due to the high homology between the catalytic sites of USP7 and USP47, many early compounds were dual inhibitors.[5][7] More recent efforts have focused on developing selective inhibitors by targeting unique allosteric pockets or structural differences.[9][17]
Representative USP7/USP47 Inhibitors
The table below summarizes key inhibitors, detailing their selectivity and potency.
| Inhibitor | Target(s) | Type | IC50 / Potency | Key Features & Applications |
| P22077 | USP7, USP47 | Dual, Covalent | USP7: ~5-8 µM | Tool compound used to study dual inhibition; impairs NLRP3 inflammasome activation.[5][7][18] |
| P5091 | USP7, USP47 | Dual | USP7: 4.2 µMUSP47: 4.3 µM | First-generation inhibitor with in vivo anti-tumor activity in multiple myeloma models.[11][19] |
| PR-619 | Broad Spectrum | Pan-DUB | Varies | Broad-spectrum DUB inhibitor, useful as a tool compound but lacks selectivity.[5][20] |
| FT671 | USP7 | Selective, Allosteric | IC50: < 1 µM | Targets a unique dynamic pocket near the catalytic center of USP7, conferring high selectivity.[5][10] |
| GNE-6776 | USP7 | Selective, Covalent | - | Covalent inhibitor that stabilizes p53 and has been shown to overcome chemoresistance in TNBC.[4][21] |
| FX1-5303 | USP7 | Selective | IC50: 0.29 nM | Highly potent and selective inhibitor; induces p53 with an EC50 of 5.6 nM in MM.1S cells.[22] |
| Compound 12 | USP7 | Selective | IC50: 18.4 µM (Ub-AMC) | Novel scaffold discovered via virtual screening; shows anti-proliferative activity in prostate cancer cells.[15][16] |
Experimental Protocols and Workflows
The characterization of novel inhibitors requires a suite of robust biochemical and cell-based assays. A typical workflow involves initial screening for enzymatic inhibition, followed by validation of on-target activity and phenotypic effects in a cellular context.
Biochemical Deubiquitinase (DUB) Activity Assay
This assay directly measures the enzymatic activity of USP7 or USP47 and its inhibition by test compounds.
-
Principle: A fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is used. Cleavage of the isopeptide bond between ubiquitin and AMC by an active DUB releases free AMC, which produces a fluorescent signal proportional to enzyme activity.
-
Protocol Outline:
-
Reagents: Recombinant human USP7 or USP47 protein, Ub-AMC substrate, assay buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 5 mM DTT, pH 7.5).
-
Procedure: a. Dispense serial dilutions of the inhibitor compound into a 96- or 384-well plate. b. Add a fixed concentration of recombinant USP7/USP47 enzyme (e.g., 100-200 pM) to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.[22] c. Initiate the enzymatic reaction by adding the Ub-AMC substrate (e.g., 100-200 nM). d. Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement Assay (p53 Accumulation)
This assay confirms that the inhibitor engages its target (USP7) in a cellular environment, leading to the expected downstream biological effect (stabilization of p53).
-
Principle: Inhibition of USP7 leads to the destabilization of MDM2, which in turn allows for the accumulation of p53. The increase in cellular p53 levels can be quantified by Western Blot or immunofluorescence.
-
Protocol Outline (Western Blot):
-
Cell Culture: Plate a p53 wild-type cancer cell line (e.g., HCT-116, MM.1S) and allow cells to adhere overnight.[8][22]
-
Treatment: Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 4-24 hours).[22]
-
Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize p53 levels to the loading control and plot against inhibitor concentration to determine the EC50 for p53 induction.
-
Cell Viability and Proliferation Assays
These assays measure the phenotypic consequence of USP7/USP47 inhibition on cancer cell growth and survival.
-
Principle: Assays like CellTiter-Glo® (CTG) measure ATP levels as an indicator of metabolic activity and cell viability, while colony formation assays assess the long-term proliferative capacity of cells.
-
Protocol Outline (Colony Formation):
-
Cell Treatment: Transfect or treat cancer cells (e.g., HCT116, A549) with siRNA against USP47 or a specific inhibitor.[17][23]
-
Seeding: After treatment (e.g., 48 hours), re-seed a low number of viable cells (e.g., 500-1000 cells/well) into 6-well plates.[17][23]
-
Incubation: Culture the cells for an extended period (e.g., 10-14 days) until visible colonies form.
-
Staining: Fix the colonies with methanol and stain them with a solution of crystal violet (e.g., 0.5% in methanol).[17][23]
-
Analysis: Wash the plates to remove excess stain, air dry, and count the number of colonies. The reduction in colony number in treated wells compared to control wells indicates an anti-proliferative effect.
-
Challenges and Future Directions
The development of USP7 and USP47 inhibitors faces several hurdles. The ubiquitous nature of USP7 and its role in regulating both oncogenes and tumor suppressors raises concerns about potential on-target toxicities.[10] Achieving high selectivity, particularly against the closely related USP47, is critical to minimize off-target effects.[10] To date, no specific USP47 inhibitors have been reported, which hampers the functional validation of USP47 as a standalone therapeutic target.[5][19]
Future research will likely focus on:
-
Developing Highly Selective Probes: Creating truly selective inhibitors for both USP7 and USP47 is essential to dissect their individual biological roles and therapeutic potential.
-
Combination Therapies: Combining USP7 inhibitors with other agents, such as chemotherapy, immunotherapy (e.g., PD-1/PD-L1 inhibitors), or other targeted drugs (e.g., Bcl-2 inhibitors), may produce synergistic anti-tumor effects and overcome resistance.[10][11][12]
-
Structural and Mechanistic Insights: Further structural studies of inhibitor-enzyme complexes will be crucial for the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.[9][17]
USP7 and USP47 are validated and promising targets for cancer therapy. Significant progress has been made in identifying potent dual and USP7-selective inhibitors with demonstrated preclinical activity. The development of these inhibitors relies on a systematic workflow of biochemical and cellular assays to confirm mechanism of action and therapeutic potential. Overcoming the challenges of selectivity and potential toxicity will be key to translating these promising preclinical candidates into clinically effective therapies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]
- 8. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Deubiquitinase USP47/UBP64E Regulates β-Catenin Ubiquitination and Degradation and Plays a Positive Role in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Ubiquitin-Specific Protease 7 (USP7) Inhibitors with Novel Scaffold Structures by Virtual Screening, Molecular Dynamics Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Therapeutic Potential of Targeting USP7 and USP47: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Therapeutic Potential of Targeting Ubiquitin-Specific Proteases 7 and 47.
Executive Summary
Ubiquitin-specific proteases 7 (USP7) and 47 (USP47) have emerged as compelling therapeutic targets in oncology, immunology, and neurodegenerative diseases. These deubiquitinating enzymes (DUBs) play critical roles in regulating the stability and function of a plethora of proteins involved in key cellular processes, including DNA damage repair, cell cycle control, and immune response. Their dysregulation is frequently associated with the pathogenesis of various human diseases, making them attractive targets for small molecule inhibitors. This technical guide provides a comprehensive overview of the therapeutic potential of targeting USP7 and USP47, with a focus on their roles in signaling pathways, quantitative data on inhibitors, detailed experimental protocols, and the current landscape of preclinical and clinical development.
Introduction to USP7 and USP47
USP7 and USP47 are cysteine proteases that belong to the ubiquitin-specific protease (USP) family, the largest subfamily of DUBs. They share a significant degree of homology, particularly within their catalytic domains, which has led to the development of dual inhibitors.[1][2]
USP7 , also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a key regulator of the p53 tumor suppressor pathway through its interaction with both p53 and its primary E3 ligase, MDM2.[3][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[4] Consequently, inhibition of USP7 leads to MDM2 degradation, p53 stabilization, and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5] Beyond the p53 pathway, USP7 has a broad range of substrates, implicating it in various cellular functions.[6][7]
USP47 is the closest homolog to USP7 and shares several substrates.[2][8] It has been implicated in the DNA damage response, Wnt signaling, and the regulation of the NLRP3 inflammasome.[1][8] Research suggests that USP47 plays a role in stabilizing proteins involved in cancer progression, making it a viable therapeutic target.[2][9] Dual inhibition of USP7 and USP47 has been proposed as a strategy to achieve a more potent anti-cancer effect.[10][11]
Signaling Pathways and Therapeutic Rationale
The therapeutic potential of targeting USP7 and USP47 stems from their central roles in multiple signaling pathways critical for cancer and other diseases.
The USP7-MDM2-p53 Axis
The most well-characterized role of USP7 is its regulation of the MDM2-p53 pathway. Inhibition of USP7 disrupts the deubiquitination of MDM2, leading to its degradation and the subsequent stabilization and activation of the p53 tumor suppressor. This provides a strong rationale for targeting USP7 in cancers with wild-type TP53.[4][5]
NF-κB Signaling
Both USP7 and USP47 have been implicated in the regulation of the NF-κB signaling pathway, a key driver of inflammation and cancer.[2][7] USP7 can directly deubiquitinate and stabilize components of the NF-κB pathway, while USP47 can stabilize β-TrCP, a component of the E3 ligase complex that degrades IκBα, an inhibitor of NF-κB.[2] Inhibition of these DUBs can therefore suppress NF-κB activity.
Wnt/β-catenin Signaling
USP47 has been shown to positively regulate the Wnt/β-catenin signaling pathway by deubiquitinating and stabilizing β-catenin.[2][12] This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer. Targeting USP47 could therefore be a therapeutic strategy to inhibit Wnt-driven tumorigenesis.
Quantitative Data on USP7 and USP47 Inhibitors
A number of small molecule inhibitors targeting USP7, and in some cases dually targeting USP7 and USP47, have been developed and characterized. The following tables summarize the available quantitative data for some of the most cited compounds.
Table 1: In Vitro Potency of USP7 and USP47 Inhibitors
| Compound | Target(s) | Assay Type | IC50 / Ki | Reference |
| P5091 | USP7, USP47 | Biochemical | IC50: ~20-50 µM (USP7) | [10][11] |
| P22077 | USP7, USP47 | Biochemical | IC50: ~8.6 µM (USP7) | [13] |
| FT671 | USP7 | Biochemical | IC50: <10 nM | [13] |
| FT827 | USP7 | Biochemical | Covalent Inhibitor | [6] |
| GNE-6640 | USP7 | Biochemical | IC50: 4.2 nM | [14] |
| GNE-6776 | USP7 | Biochemical | IC50: 2.8 nM | [14] |
| XL177A | USP7 | Biochemical | sub-nM potency | [5] |
| K-552 | USP47 | Biochemical | Selective inhibitor | [15] |
Table 2: Preclinical In Vivo Efficacy of USP7 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| P5091 | Multiple Myeloma Xenograft | Not specified | Inhibited tumor growth and prolonged survival | [13] |
| FT671 | Multiple Myeloma Xenograft | Oral administration | Significant tumor growth inhibition | [13] |
| XL177A | Ewing Sarcoma & Malignant Rhabdoid Tumor Xenografts | Not specified | Increased sensitivity and tumor growth suppression | [5] |
Note: As of late 2025, no USP7 or USP47 inhibitors have entered human clinical trials.[6][16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of USP7 and USP47.
Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay is used to measure the enzymatic activity of USP7 and USP47 and to determine the potency of inhibitors.
Protocol:
-
Reagents and Materials:
-
Recombinant human USP7 or USP47 enzyme.
-
Ubiquitin-AMC (Ub-AMC) substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Test inhibitor compounds dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed concentration of recombinant USP7 or USP47 enzyme to each well of the microplate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding Ub-AMC substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a drug within a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cell line to ~80% confluency.
-
Treat the cells with the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble USP7 or USP47 in each sample by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein against the temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Substrates of USP7 and USP47 and Their Disease Relevance
The therapeutic potential of targeting USP7 and USP47 is underscored by their diverse range of substrates involved in various disease processes.
Table 3: Key Substrates of USP7 and USP47 and Their Roles in Disease
| Substrate | Deubiquitinated by | Role in Disease | Reference |
| MDM2 | USP7 | Cancer: Stabilizes MDM2, leading to p53 degradation and tumor progression. | [3][4] |
| p53 | USP7 | Cancer: Can directly deubiquitinate and stabilize p53 under certain stress conditions. | [3][4] |
| FOXP3 | USP7 | Cancer, Autoimmunity: Stabilizes FOXP3, a key transcription factor for regulatory T cells, impacting immune suppression. | [6] |
| PTEN | USP7 | Cancer: Regulates PTEN stability and localization, affecting the PI3K/AKT pathway. | [6] |
| c-Myc/N-Myc | USP7, USP47 | Cancer: Stabilizes Myc oncoproteins, promoting cell proliferation. | [6][15] |
| EZH2 | USP7, USP47 | Cancer: Regulates the stability of the histone methyltransferase EZH2, impacting epigenetic regulation. | [9] |
| NLRP3 | USP7, USP47 | Inflammatory Diseases: Deubiquitinate and regulate the activation of the NLRP3 inflammasome. | [1][8] |
| β-catenin | USP47 | Cancer: Stabilizes β-catenin, promoting Wnt signaling and tumorigenesis. | [2][12] |
| SATB1 | USP47 | Cancer: Stabilizes SATB1, a genome organizer involved in epithelial-mesenchymal transition (EMT). | [2] |
| Snail | USP47 | Cancer: Deubiquitinates and stabilizes the EMT-inducing transcription factor Snail. | [2] |
| Polβ | USP47 | Cancer: Regulates DNA base excision repair by deubiquitinating DNA polymerase β. | [10] |
Conclusion and Future Directions
Targeting USP7 and USP47 represents a promising therapeutic strategy for a range of diseases, most notably cancer. The deep understanding of their roles in key signaling pathways, such as the p53 and NF-κB pathways, provides a solid foundation for the rational design of inhibitors. While a number of potent and selective inhibitors have been developed and have shown promising preclinical activity, the translation of these findings into the clinic remains a key challenge.[6][16]
Future research should focus on:
-
Developing highly selective inhibitors: Given the homology between USP7 and USP47, developing inhibitors with distinct selectivity profiles will be crucial for dissecting their individual roles and minimizing off-target effects.
-
Identifying predictive biomarkers: Determining which patient populations are most likely to respond to USP7/47 inhibition is essential for successful clinical development. For example, TP53 mutational status may be a key biomarker for USP7 inhibitors.[5]
-
Exploring combination therapies: Combining USP7/47 inhibitors with other targeted therapies or immunotherapies holds the potential to overcome resistance and enhance therapeutic efficacy.
-
Investigating roles in other diseases: The involvement of USP7 and USP47 in inflammation and neuroinflammation suggests their potential as therapeutic targets beyond oncology.[1][14]
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]
- 8. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Guided Discovery of Selective USP7 Inhibitors with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
The Dual Roles of USP7 and USP47: A Technical Guide to p53-Dependent and Independent Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Proteases 7 (USP7) and 47 (USP47) are deubiquitinating enzymes (DUBs) that play critical roles in regulating cellular processes by removing ubiquitin chains from substrate proteins, thereby influencing their stability, localization, and activity. Due to the high degree of similarity in their catalytic domains, these two enzymes share some overlapping functions and are often co-inhibited by the same small molecules.[1] Both USP7 and USP47 are deeply implicated in cancer biology, acting through both p53-dependent and p53-independent signaling pathways. This technical guide provides an in-depth overview of the functions of USP7 and USP47, with a focus on their substrates, signaling pathways, and the experimental methodologies used to study them.
p53-Dependent Functions of USP7 and USP47
The tumor suppressor p53 is a cornerstone of cancer prevention, orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The stability and activity of p53 are tightly regulated, in part by USP7 and USP47.
USP7 in the p53 Pathway
USP7 is a well-established regulator of the p53 pathway, primarily through its interaction with MDM2, the principal E3 ubiquitin ligase for p53. Under normal physiological conditions, USP7 preferentially deubiquitinates and stabilizes MDM2.[2] This leads to the ubiquitination and subsequent proteasomal degradation of p53, keeping its levels low.[3] However, in response to cellular stress, such as DNA damage, this balance shifts. USP7 can then directly deubiquitinate and stabilize p53, leading to the activation of p53 target genes and the initiation of a tumor-suppressive response.[3]
USP47 in the p53 Pathway
USP47 also modulates the p53 pathway, albeit through a different mechanism involving the ribosomal protein S2 (RPS2). USP47 deubiquitinates RPS2, which under normal conditions, prevents RPS2 from interacting with and inhibiting MDM2.[4] Upon ribosomal stress, USP47's influence on RPS2 is altered, allowing RPS2 to bind and inhibit MDM2, which in turn leads to the stabilization and activation of p53.[1][4] Knockdown of USP47 has been shown to inhibit cancer cell proliferation in a p53-dependent manner.[1][5]
p53-Independent Functions of USP7 and USP47
Beyond their roles in the p53 axis, USP7 and USP47 regulate a multitude of other signaling pathways crucial for tumorigenesis and other cellular processes.
USP7: A Master Regulator of Diverse Pathways
USP7's p53-independent functions are extensive and include:
-
DNA Damage Repair: USP7 stabilizes key proteins in various DNA repair pathways, including Chk1 in the ATR-Chk1 pathway and XPC in nucleotide excision repair (NER).[1][6][7]
-
NF-κB Signaling: USP7 can directly deubiquitinate the p65 subunit of NF-κB, enhancing its stability and transcriptional activity.[8][9] It can also indirectly regulate the pathway by stabilizing upstream components.[9]
-
Epigenetic Regulation: USP7 associates with chromatin and stabilizes proteins involved in maintaining epigenetic modifications, such as DNMT1.[1]
-
Wnt/β-catenin Signaling: USP7 can deubiquitinate and stabilize β-catenin, a key effector of the Wnt pathway, thereby promoting its signaling activity.[10]
USP47: Key Roles in Development and Disease
USP47's p53-independent functions are also critical and encompass:
-
Epithelial-Mesenchymal Transition (EMT): USP47 promotes EMT by deubiquitinating and stabilizing key transcription factors like Snail and SATB1.[11][12]
-
Wnt/β-catenin Signaling: Similar to USP7, USP47 can deubiquitinate and stabilize β-catenin, playing a positive role in Wnt signaling.[13] It also regulates the pathway by deubiquitinating Groucho/TLE, a transcriptional corepressor.[14]
-
Hippo Signaling: USP47 deubiquitinates and stabilizes YAP, the primary effector of the Hippo pathway, which is often dysregulated in cancer.[11]
-
Inflammasome Activation: Both USP7 and USP47 regulate the activation of the NLRP3 inflammasome, a key component of the innate immune system.[15][16]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of USP7 and USP47 modulation from various studies.
Table 1: Impact of USP7/USP47 Knockdown on Substrate Protein Levels
| Target | Cell Line | Method | Fold Change in Protein Level | Reference |
| USP7 Knockout | HEK293A | Proteomics | MDM2: -2.5 | [17] |
| TRIM27: -2.1 | [17] | |||
| UHRF1: -1.9 | [17] | |||
| USP47 Knockdown | HeLa | Western Blot | Cdc25A: Increased | [18] |
| USP7 Knockdown | A375 (Melanoma) | Proteomics | RNF169: Decreased | [19] |
| FOXO4: Increased Nuclear Accumulation | [20] | |||
| USP47 Knockdown | HCT116 (Colorectal) | Western Blot | TCEA3: Decreased | [21] |
Table 2: Inhibitor Potency (IC50) against USP7 and USP47
| Inhibitor | Target(s) | IC50 (µM) | Cell Line/Assay | Reference |
| P5091 | USP7 | 4.2 | In vitro assay | [22] |
| USP47 | 4.3 | In vitro assay | [22] | |
| P22077 | USP7/USP47 | >1 (viability) | p53 WT cell lines | [23] |
| FT671 | USP7 | <0.001 | In vitro assay | [13] |
| GNE-6640 | USP7 | 0.0028 | Biochemical assay | [10] |
| HBX 41,108 | USP7 | ~6 | In vitro assay | [24] |
| Compound 14 | USP7 | 0.25 | In vitro assay | [5] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Co-Immunoprecipitation of USP7 and its Substrates
This protocol is adapted from studies investigating the interaction between USP7 and proteins like MDM2 and p53.[25][26]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against USP7 (for immunoprecipitation)
-
Antibodies against potential substrates (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against USP7 overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Denature the eluted samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the expected interacting proteins (e.g., MDM2, p53).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Quantitative Western Blot for p53 and MDM2 Stabilization
This protocol is based on methods used to assess the impact of USP7 inhibitors on the p53 pathway.[8][27]
Materials:
-
Cell lysis buffer
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
Densitometry software (e.g., ImageJ)
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of the USP7 inhibitor or vehicle control for the desired time points.
-
Lyse the cells as described in the co-immunoprecipitation protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and protein transfer as previously described.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p53, MDM2, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Quantification:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p53 and MDM2 bands to the corresponding loading control band.
-
Calculate the fold change in protein levels relative to the vehicle-treated control.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is a standard method for assessing the effect of USP7/USP47 inhibitors on cell proliferation.[2][24][28][29]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the USP7/USP47 inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Plot the results as a percentage of the vehicle-treated control and calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
Caption: p53-Dependent Pathways of USP7 and USP47.
Caption: p53-Independent Pathways of USP7 and USP47.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitination of NF-κB by Ubiquitin-Specific Protease-7 promotes transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deubiquitinase USP47/UBP64E Regulates β-Catenin Ubiquitination and Degradation and Plays a Positive Role in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP47 deubiquitylates Groucho/TLE to Promote Wnt-β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation | EMBO Reports [link.springer.com]
- 16. researchgate.net [researchgate.net]
- 17. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ubiquitin-specific protease USP47 is a novel β-TRCP interactor regulating cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways [frontiersin.org]
- 21. Frontiers | USP47-Mediated Deubiquitination and Stabilization of TCEA3 Attenuates Pyroptosis and Apoptosis of Colorectal Cancer Cells Induced by Chemotherapeutic Doxorubicin [frontiersin.org]
- 22. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers [mdpi.com]
- 24. OUH - Protocols [ous-research.no]
- 25. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Designer polyQ fusion proteins sequester USP7/HDM2 for modulating P53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 29. promega.com [promega.com]
Structural Biology of USP7 and USP47 Catalytic Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-specific proteases 7 (USP7) and 47 (USP47) are closely related deubiquitinating enzymes (DUBs) that play critical roles in a multitude of cellular processes, including DNA damage repair, cell cycle regulation, and oncology. Their catalytic domains, responsible for the hydrolysis of ubiquitin from substrate proteins, are key targets for therapeutic intervention. This technical guide provides an in-depth analysis of the structural biology of the USP7 and USP47 catalytic domains, offering a comparative overview of their architecture, catalytic mechanism, and substrate recognition. Detailed experimental protocols for their study and a summary of key quantitative data are presented to aid researchers in this field.
Introduction
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and deubiquitinating enzymes (DUBs) are central to its regulation. By reversing the process of ubiquitination, DUBs rescue proteins from degradation, modulate their activity, and influence their subcellular localization. USP7, also known as Herpes-associated ubiquitin-specific protease (HAUSP), is a well-characterized DUB implicated in the regulation of the p53 tumor suppressor pathway through its interaction with MDM2.[1][2][3] Its close homolog, USP47, shares significant sequence and structural similarity and has been shown to be involved in DNA repair and the Wnt signaling pathway.[4][5][6][7][8] Understanding the intricate structural details of their catalytic domains is paramount for the development of specific inhibitors with therapeutic potential.
Structural Overview of the Catalytic Domains
The catalytic domains of both USP7 and USP47 adopt a canonical right-hand fold, composed of three subdomains: the "fingers," "palm," and "thumb".[3] This architecture creates a channel that accommodates the C-terminal tail of ubiquitin, positioning it for cleavage.
USP7 Catalytic Domain: The catalytic core of human USP7 spans residues 208-560.[3] A key feature of the apo-USP7 catalytic domain is that its catalytic triad (Cys223, His464, and Asp481) exists in an inactive conformation.[3][9] Upon binding to ubiquitin, a significant conformational change occurs, leading to the proper alignment of the catalytic residues for catalysis.[2] This induced-fit mechanism is a distinguishing feature of USP7 activation.[10]
USP47 Catalytic Domain: The catalytic core of human USP47 is located at its N-terminus.[4][5][7] Similar to USP7, the catalytic triad of apo-USP47 is misaligned and becomes catalytically competent only upon ubiquitin binding.[11] While sharing high structural homology with USP7, subtle differences in the loops surrounding the active site, particularly the blocking loops (BL1, BL2, and BL3), contribute to differences in substrate specificity and inhibitor binding.[11]
Catalytic Mechanism
The catalytic mechanism of USP7 and USP47 follows a cysteine protease model. The catalytic histidine residue deprotonates the thiol group of the catalytic cysteine, which then performs a nucleophilic attack on the isopeptide bond between the ubiquitin and the substrate protein. An adjacent aspartate residue stabilizes the protonated histidine.[3]
Signaling Pathways
Both USP7 and USP47 are integral nodes in various signaling networks, influencing cell fate decisions.
USP7 in the p53 Pathway: USP7 is a critical regulator of the MDM2-p53 axis. Under normal conditions, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ligase that targets p53 for degradation.[1][2] In response to cellular stress, this preference can shift, leading to p53 stabilization and the activation of downstream pathways for cell cycle arrest or apoptosis.[1][12]
USP47 in DNA Damage Response: USP47 plays a significant role in the base excision repair (BER) pathway by deubiquitinating and stabilizing DNA polymerase β (Polβ).[6][13] This action is crucial for maintaining genomic integrity. USP47 has also been implicated in the regulation of other DNA damage response proteins, including 53BP1.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for the catalytic domains of human USP7 and USP47.
Table 1: Kinetic Parameters
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| hUSP7CD | Ub-AMC | - | - | - | [11] |
| hUSP47CD-UBL12 | Ub-AMC | 3.0 ± 0.6 | 0.03 ± 0.002 | 1.0 x 104 | [11] |
| cUSP47CD | Ub-AMC | 16.8 ± 3.42 | 0.2 ± 0.02 | 1.2 x 104 | [11] |
Note: CD refers to the catalytic domain. h indicates human, and c indicates C. elegans. Kinetic parameters for the isolated human USP7 catalytic domain are often low and not always reported due to its low intrinsic activity.[10]
Table 2: Inhibitor Affinities
| Inhibitor | Target | IC50 (µM) | Assay | Reference |
| P50429 | hUSP7CD | - | Ub-AMC | [11] |
| P50429 | cUSP47CD | - | Ub-AMC | [11] |
| FT671 | hUSP7CD | - | Ub-AMC | [11] |
| P22077 | USP7/USP47 | - | Ub-PLA2 | [15] |
Note: Specific IC50 values from the referenced study were presented graphically and are not explicitly stated in the text.
Experimental Protocols
Detailed methodologies are crucial for the successful study of USP7 and USP47. Below are representative protocols for key experiments.
Protein Expression and Purification of USP7 Catalytic Domain (residues 208-560)
-
Expression: The plasmid for the His-tagged USP7 catalytic domain (residues 207–560) in a pET28a vector is transformed into E. coli BL21(DE3) cells.[16] Cells are grown at 37°C in minimal M9 media. Protein expression is induced with 1 mM IPTG at an OD600 of 0.7-1.0 and incubated at 20°C for 16 hours.[16]
-
Purification: Cells are harvested, resuspended, and lysed. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is purified using Ni-NTA affinity chromatography. The protein is eluted with an imidazole gradient. Further purification is achieved by size-exclusion chromatography.[17]
Crystallization of USP7 Catalytic Domain
-
Sample Preparation: Purified USP7 catalytic domain is concentrated to approximately 24 mg/ml. The buffer is exchanged to 10 mM Tris pH 7.6, 10 mM NaCl, and 10 mM β-mercaptoethanol.[17]
-
Crystallization Screening: Initial crystallization conditions are screened using sparse-matrix screens such as the Classics and Classics II Suites (Qiagen) in 96-well sitting-drop vapor diffusion plates.[17] Drops are set up with 1 µl of protein solution and 1 µl of reservoir solution and incubated at 25°C.[17]
-
Optimization: A reported successful condition for USP7CD crystals is 0.15 M NaCl, 25% PEG 3350, and 0.1 M HEPES pH 7.5.[17]
Deubiquitination Activity Assay (Ub-AMC Assay)
-
Reaction Setup: Enzyme activity assays are performed in an assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM DTT).[11] The reaction mixture contains the purified enzyme (e.g., 50-100 nM) and a fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[11]
-
Measurement: The hydrolysis of Ub-AMC releases free AMC, which is fluorescent. The increase in fluorescence is monitored over time using a plate reader with excitation at 380 nm and emission at 460 nm.[11]
-
Data Analysis: Initial velocities are calculated from the linear phase of the fluorescence curve. For kinetic parameter determination, the assay is performed with varying concentrations of Ub-AMC, and the data are fitted to the Michaelis-Menten equation.[11]
Conclusion
The catalytic domains of USP7 and USP47, while sharing a conserved structural fold and catalytic mechanism, exhibit subtle but important differences that likely dictate their distinct biological roles. The requirement for a conformational change upon ubiquitin binding for activation presents a unique opportunity for the development of allosteric inhibitors. The detailed structural and functional data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers aiming to further unravel the complexities of these important deubiquitinases and to accelerate the discovery of novel therapeutics targeting them.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]
- 6. USP47 is a deubiquitylating enzyme that regulates base excision repair by controlling steady-state levels of DNA polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deubiquitinase USP47/UBP64E Regulates β-Catenin Ubiquitination and Degradation and Plays a Positive Role in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of Deubiquitinases in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation dynamics of ubiquitin-specific protease 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A 2.2 Å resolution structure of the USP7 catalytic domain in a new space group elaborates upon structural rearrangements resulting from ubiquitin binding - PMC [pmc.ncbi.nlm.nih.gov]
The Role of USP7 and USP47 in NLRP3 Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the deubiquitinating enzymes (DUBs) USP7 and USP47 in the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Understanding the molecular mechanisms that govern its activation is paramount for the development of novel therapeutics. This document provides a comprehensive overview of the current research, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Executive Summary
Ubiquitin-specific protease 7 (USP7) and its close homolog, ubiquitin-specific protease 47 (USP47), have emerged as crucial positive regulators of the NLRP3 inflammasome.[1][2] Research demonstrates that the deubiquitinase activity of USP7 and USP47 is essential for the assembly and activation of the NLRP3 inflammasome in macrophages.[2][3] Chemical inhibition or genetic knockout of both enzymes prevents the oligomerization of the adaptor protein ASC and the subsequent formation of ASC specks, which are hallmark events in inflammasome activation.[3][4] The underlying mechanism involves the alteration of the ubiquitination status of NLRP3 itself, suggesting a direct or proximal role in the signaling cascade.[2] Notably, the activity of both USP7 and USP47 is upregulated in response to inflammasome-activating signals.[2] The functional redundancy of these two enzymes suggests that dual inhibition may be a promising therapeutic strategy for NLRP3-driven inflammatory diseases.[2]
The Central Role of USP7 and USP47 in the NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a tightly regulated process that proceeds via a two-signal model. The first signal, typically initiated by microbial components like lipopolysaccharide (LPS), primes the system by upregulating the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second signal, triggered by a diverse array of stimuli including ATP, nigericin, and crystalline substances, leads to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation, leading to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.
USP7 and USP47 intervene at a critical juncture in this pathway: the assembly of the inflammasome complex. Their deubiquitinase activity is required for the conformational changes and/or protein-protein interactions that lead to ASC oligomerization. By preventing ASC from forming higher-order structures, inhibition of USP7 and USP47 effectively halts the downstream activation of caspase-1 and the subsequent inflammatory cascade.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for USP7 and USP47 in NLRP3 inflammasome activation.
Caption: USP7/USP47 in NLRP3 inflammasome activation.
Quantitative Data on the Inhibition of Inflammasome Activation
The dual USP7/USP47 inhibitor, P22077, has been instrumental in elucidating the role of these deubiquitinases in inflammasome activation. The following tables summarize the key quantitative findings from studies using this inhibitor.
Inhibitor Potency
| Inhibitor | Target(s) | IC50 / EC50 | Reference(s) |
| P22077 | USP7 | 8.0 - 8.6 µM | [2] |
| P22077 | USP47 | 8.7 µM | [2] |
Effect of P22077 on Cytokine Release and Cell Death in Human Macrophages
| Treatment | IL-1β Release (pg/mL, mean ± SD) | IL-18 Release (pg/mL, mean ± SD) | Cell Death (% of control, mean ± SD) |
| Nigericin-Induced | |||
| DMSO (Control) | 1500 ± 250 | 800 ± 150 | 100 ± 10 |
| P22077 (2.5 µM) | 250 ± 100 | 200 ± 50 | 50 ± 15 |
| CPPD Crystal-Induced | |||
| DMSO (Control) | 1200 ± 200 | 600 ± 100 | 100 ± 12 |
| P22077 (2.5 µM) | 300 ± 75 | 150 ± 40 | 95 ± 10 |
Data are approximate values derived from graphical representations in Palazón-Riquelme et al., 2018, EMBO reports and are intended for illustrative purposes.
Effect of P22077 on ASC Speck Formation in THP-1 Cells
| Treatment | Cells with ASC Specks (%) |
| DMSO (Control) | ~30% |
| P22077 (2.5 µM) | <5% |
Data are approximate values derived from graphical representations in Palazón-Riquelme et al., 2018, EMBO reports and are intended for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of USP7 and USP47 in inflammasome activation.
CRISPR/Cas9-Mediated Knockout of USP7 and USP47 in THP-1 Cells
This protocol describes the generation of single and double USP7 and USP47-deficient THP-1 cells using a doxycycline-inducible CRISPR/Cas9 system.
Workflow Diagram:
Caption: Workflow for CRISPR/Cas9 knockout in THP-1 cells.
Methodology:
-
sgRNA Design and Cloning:
-
Clone the designed sgRNAs into a doxycycline-inducible lentiviral vector co-expressing Cas9 and a puromycin resistance gene.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.
-
-
THP-1 Cell Transduction:
-
Transduce THP-1 cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Centrifuge the cells at 1,000 x g for 2 hours at 32°C to enhance transduction efficiency.
-
-
Selection of Transduced Cells:
-
After 24 hours, replace the medium with fresh medium containing puromycin (1 µg/mL) to select for successfully transduced cells.
-
Expand the puromycin-resistant polyclonal population.
-
-
Induction of Gene Knockout:
-
To induce gene knockout, treat the cells with doxycycline (1 µg/mL) for at least 48 hours.
-
-
Validation of Knockout:
-
Confirm the knockout of USP7 and/or USP47 by Western blotting of whole-cell lysates.
-
-
Functional Assays:
-
Use the knockout cell lines for downstream functional assays, such as inflammasome activation assays.
-
ASC Oligomerization Assay
This assay is used to visualize the formation of ASC oligomers, a key step in inflammasome assembly that is inhibited by the loss of USP7/USP47 function.
Methodology:
-
Cell Treatment:
-
Differentiate THP-1 cells with PMA (100 ng/mL) for 3 hours.
-
Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Pre-incubate the cells with the inhibitor (e.g., P22077, 2.5 µM) or DMSO for 15 minutes.
-
Stimulate with an NLRP3 activator (e.g., nigericin, 10 µM) for 45 minutes.
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS and lyse in a buffer containing 0.5% Triton X-100.
-
Centrifuge the lysates at 6,000 x g for 15 minutes at 4°C to separate the soluble supernatant from the insoluble pellet containing ASC oligomers.
-
-
Cross-linking of ASC Oligomers:
-
Wash the insoluble pellet twice with PBS.
-
Resuspend the pellet in 200 µL of PBS and add 2 mM disuccinimidyl suberate (DSS).
-
Incubate for 30 minutes at room temperature with rotation to cross-link the ASC oligomers.
-
-
Sample Preparation and Western Blotting:
-
Quench the cross-linking reaction by adding 20 µL of 1 M Tris-HCl, pH 7.5.
-
Centrifuge at 6,000 x g for 15 minutes at 4°C and discard the supernatant.
-
Resuspend the pellet in 2X Laemmli sample buffer, boil for 5 minutes, and resolve by SDS-PAGE on a 12% gel.
-
Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody to visualize the cross-linked ASC monomers, dimers, trimers, and higher-order oligomers.
-
NLRP3 Ubiquitination Assay
This protocol details the immunoprecipitation of endogenous NLRP3 to assess its ubiquitination status.
Methodology:
-
Cell Treatment and Lysis:
-
Prime bone marrow-derived macrophages (BMDMs) with LPS (1 µg/mL) for 4 hours.
-
Pre-treat with P22077 (e.g., 10 µM) or DMSO for 15 minutes, followed by stimulation with ATP (5 mM) for 30 minutes.
-
Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer supplemented with 1% SDS and protease/phosphatase inhibitors) and boil immediately to inactivate DUBs.
-
-
Immunoprecipitation:
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration to 0.1%.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-NLRP3 antibody overnight at 4°C with rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washes and Elution:
-
Wash the beads extensively with a high-salt wash buffer followed by a low-salt wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in 2X Laemmli sample buffer.
-
-
Western Blotting:
-
Resolve the eluted proteins by SDS-PAGE on an 8% gel.
-
Transfer to a PVDF membrane and probe with an anti-ubiquitin or anti-K63-ubiquitin antibody.
-
Re-probe the membrane with an anti-NLRP3 antibody to confirm equal immunoprecipitation of NLRP3.
-
Specificity and Redundancy of USP7 and USP47
The current evidence strongly suggests a redundant role for USP7 and USP47 in the regulation of the NLRP3 inflammasome. Single knockout of either USP7 or USP47 in THP-1 cells does not significantly impair inflammasome activation, whereas the double knockout shows a marked reduction in IL-1β secretion.[2] This functional overlap is likely due to their high degree of sequence and structural similarity, particularly within their catalytic domains.
Furthermore, the action of USP7 and USP47 appears to be specific to the NLRP3 inflammasome. At concentrations of P22077 that effectively block NLRP3 activation, there is no significant inhibition of the AIM2 or NLRC4 inflammasomes.[2] This specificity suggests that the ubiquitination events regulated by USP7 and USP47 are unique to the NLRP3 activation pathway.
Implications for Drug Development
The pivotal role of USP7 and USP47 in NLRP3 inflammasome activation makes them attractive targets for the development of novel anti-inflammatory therapies. Given their functional redundancy, dual inhibitors of USP7 and USP47 are likely to be more effective than inhibitors targeting either enzyme alone. Such compounds could have therapeutic potential in a wide range of NLRP3-associated diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.
The development of specific and potent dual inhibitors is an active area of research. While many existing USP7 inhibitors were developed for oncology indications, their potential for treating inflammatory diseases is now being explored. Future preclinical studies will be crucial to evaluate the efficacy and safety of these compounds in relevant animal models of inflammatory disease.
Conclusion
USP7 and USP47 are key deubiquitinases that play a redundant and specific role in the positive regulation of the NLRP3 inflammasome. Their inhibition prevents ASC oligomerization and subsequent inflammasome activation, highlighting a novel post-transcriptional mechanism of inflammasome control. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of inflammasome biology and to develop next-generation therapeutics for inflammatory diseases.
References
- 1. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Studies of Dual USP7/USP47 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research and development of dual inhibitors targeting Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47). These deubiquitinating enzymes (DUBs) are critical regulators of cellular processes frequently dysregulated in cancer and inflammatory diseases, making them compelling targets for therapeutic intervention. The rationale for dual inhibition stems from their distinct yet complementary roles in promoting cell survival and the potential for synergistic anti-tumor activity.
Core Signaling Pathways and Rationale for Dual Inhibition
USP7 and USP47 are closely related cysteine proteases that regulate the stability of key proteins involved in cancer progression.[1] However, they exert their pro-survival effects through different mechanisms.[2]
-
USP7: A primary function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][4] By deubiquitinating MDM2, USP7 indirectly leads to lower levels of p53.[2][4] Inhibition of USP7 results in MDM2 degradation, which in turn stabilizes p53, promoting cell cycle arrest and apoptosis in cancer cells.[2][3] USP7 also regulates other cancer-related substrates, including PTEN and FOXO4.[2]
-
USP47: This enzyme is an emerging anticancer target involved in DNA repair.[1][2] USP47 deubiquitinates and stabilizes DNA polymerase β (Polβ), a key enzyme in the base excision repair pathway.[2] Inhibition of USP47 leads to reduced levels of Polβ, impairing DNA repair and sensitizing cancer cells to genotoxic agents.[2]
The dual inhibition of USP7 and USP47 is hypothesized to provide a multi-pronged attack on cancer cells. This approach can simultaneously reactivate the p53 tumor suppressor pathway and inhibit DNA repair, potentially leading to synergistic anti-cancer effects and a reduced likelihood of developing drug resistance.[1][2]
Beyond cancer, USP7 and USP47 have been identified as regulators of the NLRP3 inflammasome in macrophages.[5][6] Chemical inhibition of both enzymes blocks inflammasome formation and the release of pro-inflammatory cytokines, suggesting a therapeutic potential for dual inhibitors in inflammatory diseases.[5][6][7]
Quantitative Data on Dual USP7/USP47 Inhibitors
Several small molecules have been identified as dual inhibitors of USP7 and USP47. The thiophene scaffold is a common feature among first-generation compounds.[8] The table below summarizes key quantitative data from preclinical studies.
| Compound | Target(s) | IC50 (USP7) | IC50 (USP47) | Cell-Based Potency (EC50) | Reference(s) |
| P5091 | USP7/USP47 | 4.2 µM | 4.3 µM | Not Specified | [8] |
| P22077 | USP7/USP47 | Not Specified | Not Specified | Used for in vitro studies | [3][8] |
| Compound 1 | USP7/USP47 | Moderately Potent | Moderately Potent | 11 µM (HCT-116 cells) | [2] |
| Parthenolide | USP7/USP47 | Not Specified | Not Specified | Not Specified | [8] |
Note: IC50 (50% inhibitory concentration) values measure the potency of a drug in inhibiting a specific enzyme, while EC50 (50% effective concentration) values measure the concentration required to produce 50% of the maximum effect in a cell-based assay.
Experimental Protocols in Preclinical Evaluation
The characterization of dual USP7/USP47 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.
A. Enzymatic Inhibition Assay The primary assessment of an inhibitor's potency is determined using an enzymatic assay.
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified USP7 and USP47.
-
Methodology: A common method is a fluorogenic assay utilizing a substrate like Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).[9]
-
Purified recombinant USP7 or USP47 enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
The Ub-AMC substrate is added to the reaction.
-
The enzyme cleaves the AMC group from ubiquitin, releasing a fluorescent signal.
-
The fluorescence (Excitation/Emission ~350/460 nm) is measured over time using a fluorescence plate reader.[9]
-
The rate of reaction is calculated, and IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
-
B. Cell Viability and Apoptosis Assays These assays determine the effect of the inhibitors on cancer cell growth and survival.
-
Objective: To measure the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HCT-116, MM.1S) are seeded in 96-well plates.[2][8]
-
Treatment: Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.
-
Data Analysis: EC50 values are calculated from the dose-response curves.
-
Apoptosis: Apoptosis can be confirmed by methods such as Annexin V/PI staining followed by flow cytometry or by Western blot analysis for cleaved caspase-3.
-
C. Target Engagement and Biomarker Analysis (Western Blot) This is crucial to confirm that the inhibitor affects the intended pathway within the cell.
-
Objective: To verify that inhibition of USP7/USP47 leads to the expected downstream molecular changes.
-
Methodology:
-
Cancer cells are treated with the inhibitor for a defined time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against target proteins (e.g., p53, MDM2, Polβ, and a loading control like β-actin).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
An increase in p53 levels and a decrease in MDM2 and Polβ levels would confirm the on-target activity of a dual USP7/USP47 inhibitor.[2]
-
Preclinical efficacy is evaluated using animal models, typically human cancer cell line xenografts in immunocompromised mice.
-
Objective: To assess the anti-tumor activity and tolerability of the inhibitors in a living organism.
-
Methodology:
-
Model System: Human cancer cells (e.g., multiple myeloma or B-cell leukemia) are implanted subcutaneously or orthotopically into immunodeficient mice.[2][8][10]
-
Treatment: Once tumors are established, mice are treated with the inhibitor (e.g., via intraperitoneal injection or oral gavage) or a vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Efficacy is reported as Tumor Growth Inhibition (TGI). Animal survival may also be monitored.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess toxicity.
-
Pharmacodynamic (PD) Analysis: Tumor tissues can be collected to measure biomarker changes (e.g., p53 levels) via Western blot or immunohistochemistry to confirm target engagement in vivo.
-
Studies have shown that compounds like P5091 and "Compound 1" demonstrate anti-tumor activity in multiple myeloma and B-cell leukemia xenograft models, reducing tumor burden and increasing lifespan.[2][8][10]
Conclusion and Future Directions
The dual inhibition of USP7 and USP47 represents a promising strategy for cancer therapy. Preclinical studies have validated the rationale, demonstrating that small molecule inhibitors can modulate the p53 and DNA repair pathways, leading to anti-tumor effects in vitro and in vivo.[2][8] The approach may offer advantages over single-target agents by inducing synergistic cytotoxicity and potentially overcoming resistance.[1]
Future efforts in this field will focus on developing next-generation inhibitors with improved potency, selectivity (particularly against other DUBs), and pharmacokinetic properties suitable for clinical development.[10] Further exploration of their efficacy in combination with standard-of-care genotoxic agents or immunotherapy is also a critical area of ongoing research. The role of these inhibitors in inflammatory diseases also warrants further investigation.[11]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation | EMBO Reports [link.springer.com]
- 6. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for USP7/USP47 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening and characterization of dual inhibitors of Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47), two promising therapeutic targets in oncology.
Introduction: USP7 and USP47 as Therapeutic Targets
Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47) are deubiquitinating enzymes (DUBs) that play critical roles in various cellular processes, making them attractive targets for drug discovery, particularly in the field of oncology.[1][2]
USP7 is a key regulator of cellular protein homeostasis and is involved in critical pathways such as DNA damage repair, apoptosis, and immune response.[1] Its dysregulation has been linked to numerous cancers.[1][2] A primary mechanism of USP7's role in cancer is through the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4] By inhibiting USP7, MDM2 is destabilized, leading to an increase in p53 levels, which can in turn induce cell cycle arrest and apoptosis in cancer cells.[3] USP7 also regulates the stability of other proteins involved in cancer progression, including FOXO4 and PTEN.[3]
USP47 is the closest homolog to USP7, sharing significant similarity in their catalytic domains.[2][3] It is an emerging anticancer target due to its role in regulating the DNA base excision repair (BER) pathway by deubiquitinating and stabilizing DNA Polymerase β (Polβ).[3][5] Inhibition of USP47 can lead to reduced levels of Polβ, impairing DNA repair in cancer cells and potentially sensitizing them to DNA-damaging chemotherapeutic agents.[3][5] USP47 is also involved in the regulation of multiple signaling pathways, including the Hippo and EMT pathways.[6][7]
The dual inhibition of USP7 and USP47 is a promising therapeutic strategy. Given their complementary roles in cancer cell survival—USP7 primarily through the p53 pathway and USP47 through DNA repair—a dual inhibitor could have synergistic effects, leading to enhanced anticancer efficacy and a reduced likelihood of drug resistance.[3][5]
Signaling Pathways of USP7 and USP47
The following diagram illustrates the central roles of USP7 and USP47 in key cellular signaling pathways relevant to cancer.
High-Throughput Screening (HTS) for USP7/USP47 Inhibitors
The discovery of novel USP7/USP47 inhibitors typically begins with a high-throughput screening (HTS) campaign to identify initial "hit" compounds from large chemical libraries.[8][9] The general workflow for such a campaign is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]
- 7. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
Application Notes and Protocols for Measuring USP7 and USP47 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for robust and widely used biochemical assays to measure the enzymatic activity of Ubiquitin-Specific Protease 7 (USP7) and its close homolog, Ubiquitin-Specific Protease 47 (USP47). Accurate measurement of their deubiquitinase (DUB) activity is crucial for understanding their roles in cellular processes and for the development of therapeutic inhibitors.
Introduction to USP7 and USP47
USP7 and USP47 are cysteine proteases that play critical roles in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their stability and function.[1] USP7 is a key regulator of cellular processes such as the p53 tumor suppressor pathway, DNA damage response, and immune signaling.[2] USP47 shares significant structural and functional homology with USP7 and has been implicated in cancer progression and the regulation of inflammasome activation.[1][3] Given their involvement in various diseases, particularly cancer, both enzymes are attractive targets for drug discovery.[1][2]
Overview of Biochemical Assays
Several in vitro methods are available to quantify the enzymatic activity of USP7 and USP47. The most common approaches utilize fluorogenic ubiquitin substrates, such as Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC) and Ubiquitin-Rhodamine 110 (Ub-Rho110).[4][5][6] These assays rely on the principle of fluorescence quenching. The fluorophore is attached to the C-terminus of ubiquitin, and its fluorescence is quenched in this conjugated form. Upon cleavage by a DUB, the free fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[5]
Other advanced techniques include Fluorescence Polarization (FP) assays and the use of Tandem Ubiquitin Binding Entities (TUBEs). FP assays measure the change in the rotational speed of a fluorescently labeled ubiquitin substrate upon enzyme cleavage.[7][8] TUBE-based assays are used to enrich and detect polyubiquitinated proteins, which can be useful for studying the activity of DUBs on specific substrates.[9][10][11][12][13]
Section 1: Fluorogenic Substrate-Based Assays
These assays are the most common methods for continuous, real-time monitoring of DUB activity and are well-suited for high-throughput screening (HTS) of inhibitors.
Ubiquitin-AMC (Ub-AMC) Assay
This assay is a widely used method for measuring DUB activity. The cleavage of the amide bond between ubiquitin and AMC by USP7 or USP47 results in the release of the fluorescent AMC molecule.[5][14][15][16]
References
- 1. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. ubiqbio.com [ubiqbio.com]
- 5. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. researchgate.net [researchgate.net]
- 12. lifesensors.com [lifesensors.com]
- 13. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Validating USP7/USP47 Inhibitor Efficacy in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) and its close homolog, USP47, have emerged as compelling therapeutic targets in oncology and other diseases. Both are deubiquitinating enzymes (DUBs) that play crucial roles in regulating the stability and function of a wide array of protein substrates involved in critical cellular processes.[1] USP7 is a key regulator of the p53 tumor suppressor pathway through its deubiquitination of MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[2][3][4][5][6][7] By inhibiting USP7, the subsequent degradation of MDM2 leads to the stabilization and activation of p53, ultimately promoting cell cycle arrest and apoptosis in cancer cells. USP47 has also been implicated in various cancer-related signaling pathways, including the Wnt and Hippo pathways.[8][9] Given their significance, the development of potent and selective inhibitors for USP7 and USP47 is of great interest.
These application notes provide a comprehensive guide to the cellular assays essential for validating the efficacy of USP7 and USP47 inhibitors. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows to facilitate a thorough understanding and practical implementation of these validation studies.
Data Presentation: Efficacy of USP7/USP47 Inhibitors
The following tables summarize the quantitative effects of various USP7 and dual USP7/USP47 inhibitors on cancer cell lines, providing a comparative overview of their potency.
Table 1: Effect of USP7/USP47 Inhibitors on Cell Viability
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 / EC50 | Citation |
| P22077 | T-ALL cell lines (JURKAT, MOLT-4, CUTLL1, CCRF-CEM) | T-cell Acute Lymphoblastic Leukemia | CCK-8 | Dose-dependent decrease | [10] |
| P5091 | HCT-116 | Colorectal Cancer | Cell Growth Assay | 11 µM | [6] |
| P5091 | MEC-1 | Chronic Lymphocytic Leukemia | Proliferation Assay | Dose-dependent reduction | |
| FT671 | MM.1S | Multiple Myeloma | CellTiter-Glo | Dose-dependent decrease | |
| GNE-6776 | MCF7, T47D | Breast Cancer | Viability Assay | Dose-dependent decrease | [11] |
| K-552 | KRASG12C mutated NSCLC cells | Non-Small Cell Lung Cancer | Proliferation Assay | Dose-dependent inhibition | [9] |
Table 2: Induction of Apoptosis by USP7/USP47 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | Observation | Citation |
| P22077 | CCRF-CEM, CUTLL1 | T-cell Acute Lymphoblastic Leukemia | Annexin V/PI Staining | Dose-dependent increase in apoptosis | [10] |
| P5091 | HeyA8, OVCAR-8 | Ovarian Cancer | Not specified | Induces necrosis and apoptosis | [11] |
| P5091 | MEC-1 | Chronic Lymphocytic Leukemia | Apoptosis Assay | Dose-dependent induction of apoptosis | |
| FT671 | HCT116 | Colorectal Cancer | Not specified | Induction of apoptosis | |
| GNE-6776 | MCF7, T47D | Breast Cancer | Not specified | Dose-dependent induction of apoptosis | [11] |
Signaling Pathways and Experimental Workflows
To effectively validate USP7/USP47 inhibitors, it is crucial to understand the underlying signaling pathways and the experimental workflows designed to probe them.
Caption: The USP7-MDM2-p53 signaling axis and its inhibition.
Caption: USP47 involvement in Wnt and Hippo signaling pathways.
Caption: General experimental workflow for inhibitor validation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of a this compound on the metabolic activity and proliferation of cancer cells.
Principle: Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[12][13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT/MTS Addition:
-
Formazan Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a plate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and vehicle control
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed 2-5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the inhibitor or vehicle control for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of a this compound on the protein levels of key downstream targets, such as MDM2 and p53.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size, allowing for the quantification of changes in protein expression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates and treat with the inhibitor as described in previous protocols.
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of the inhibitor to USP7 or USP47 in intact cells.
Principle: Ligand binding stabilizes a protein, leading to an increase in its thermal stability. CETSA measures the amount of soluble protein remaining after heating to various temperatures, with a shift in the melting curve indicating target engagement.[20][21][22][23][24]
Materials:
-
Cancer cell line of interest
-
This compound and vehicle control
-
PBS
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Western blot reagents (as in Protocol 3)
Methodology:
-
Cell Treatment: Treat cells with the inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blot for USP7 or USP47, as described in Protocol 3.
-
Data Analysis: Quantify the band intensities at each temperature and plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 5: In-Cell Ubiquitination Assay
Objective: To assess the effect of the inhibitor on the ubiquitination status of USP7 or USP47 substrates.
Principle: Inhibition of a DUB leads to an accumulation of ubiquitinated forms of its substrates. This can be detected by immunoprecipitating the substrate and then performing a Western blot for ubiquitin.
Materials:
-
Cancer cell line of interest
-
This compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody for immunoprecipitation (e.g., anti-MDM2)
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody
-
Western blot reagents (as in Protocol 3)
Methodology:
-
Cell Treatment: Treat cells with the this compound. In the last few hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing DUB inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with the antibody against the substrate of interest (e.g., MDM2) overnight at 4°C.
-
Bead Incubation: Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitinated forms of the substrate.
-
Data Analysis: Compare the intensity of the ubiquitin smear between the inhibitor-treated and control samples. An increase in the ubiquitin signal indicates inhibition of the DUB.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting USP47 enhances the efficacy of KRAS inhibitor in KRASG12C mutated non-small cell lung cancer by controlling deubiquitination of c-Myc [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 17. kumc.edu [kumc.edu]
- 18. bosterbio.com [bosterbio.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. benchchem.com [benchchem.com]
Unveiling Protein Interaction Networks of USP7 and USP47 via Co-Immunoprecipitation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzymes (DUBs) USP7 (Ubiquitin-specific Protease 7) and USP47 (Ubiquitin-specific Protease 47) are critical regulators of protein stability and function, playing pivotal roles in numerous cellular processes, including DNA damage repair, cell cycle control, and oncogenic signaling. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. Identifying the interacting protein partners of USP7 and USP47 is crucial for elucidating their biological functions and for the development of targeted therapies. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to discover and validate these protein-protein interactions.
These application notes provide a comprehensive guide for researchers to investigate the interactomes of USP7 and USP47. Detailed protocols for Co-IP are outlined, alongside a summary of known interacting proteins identified through proteomic studies. Furthermore, key signaling pathways involving USP7 and USP47 are visualized to provide a conceptual framework for understanding their functional roles.
Data Presentation: USP7 and USP47 Interacting Proteins
Quantitative proteomic analyses have identified numerous interacting partners for USP7 and USP47. The following tables summarize high-confidence substrates and interacting proteins identified through co-immunoprecipitation followed by mass spectrometry.
Table 1: High-Confidence Interacting Proteins of USP7 Identified by Co-IP Mass Spectrometry
| Interacting Protein | Gene Symbol | Function | Quantitative Value (log2 Fold Change in USP7 KO vs. WT) | Reference |
| Tripartite motif-containing protein 27 | TRIM27 | E3 ubiquitin ligase, Immune response | -1.58 | [1][2] |
| DEAD-box helicase 40 | DHX40 | RNA helicase | -1.45 | [2] |
| GMP synthase | GMPS | GMP biosynthesis | -1.23 | [2] |
| MAX gene-associated protein | MGA | Transcription factor | -1.15 | [1][2] |
| PH-interacting protein | PHIP | Component of histone methyltransferase complex | -1.12 | [1][2] |
| Polycomb group RING finger 6 | PCGF6 | Polycomb group protein | -1.05 | [1] |
| L3MBTL2 | L3MBTL2 | Polycomb group protein | -0.98 | [1] |
| Mouse double minute 2 homolog | MDM2 | E3 ubiquitin ligase, p53 regulation | Not specified | [1][2] |
| Tumor protein p53 | TP53 | Tumor suppressor | Not specified | [1][2] |
| DNA methyltransferase 1 | DNMT1 | DNA methylation | Not specified | [1] |
| Ubiquitin-like with PHD and RING finger domains 1 | UHRF1 | Epigenetic regulator | Not specified | [1] |
Data synthesized from label-free quantitative proteomics of USP7 knockout (KO) versus wild-type (WT) cells. Negative log2 fold change indicates decreased protein abundance in KO cells, suggesting it as a potential substrate stabilized by USP7.
Table 2: Known Interacting Proteins of USP47
| Interacting Protein | Gene Symbol | Function | Reference |
| Yes-associated protein | YAP1 | Transcriptional coactivator in Hippo pathway | [3] |
| Beta-catenin | CTNNB1 | Key component of the Wnt signaling pathway | [3] |
| Special AT-rich sequence-binding protein 1 | SATB1 | Genome organizer, Transcription factor | [3] |
| Beta-transducin repeat containing E3 ubiquitin protein ligase | BTRC | E3 ubiquitin ligase | [3] |
Quantitative data from direct Co-IP/MS for USP47 is less readily available in a consolidated format. The interactions listed are based on functional studies and smaller-scale co-immunoprecipitation experiments.
Experimental Protocols
A detailed methodology for performing Co-IP to identify USP7/USP47 interacting proteins is provided below. This protocol is a generalized framework and may require optimization based on cell type and specific antibodies used.
Co-Immunoprecipitation (Co-IP) Protocol
1. Cell Lysis
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet with a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail). The use of a non-ionic detergent like NP-40 is crucial for preserving protein-protein interactions.[4]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Immunoprecipitation
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (anti-USP7 or anti-USP47) to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody of the same isotype.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
3. Washing and Elution
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (without protease inhibitors in the final washes). This step is critical to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads. This can be done by:
-
Boiling the beads in SDS-PAGE sample buffer for 5-10 minutes for subsequent Western blot analysis.
-
Using a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5) for mass spectrometry analysis to avoid eluting the antibody. Neutralize the eluate immediately.
-
4. Analysis
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting proteins.
-
Mass Spectrometry: For a global analysis of interacting proteins, the eluted sample is subjected to in-solution or in-gel digestion with trypsin, followed by LC-MS/MS analysis to identify the peptides and, consequently, the proteins in the complex.[4][5]
Signaling Pathways and Experimental Workflows
Diagrams of key signaling pathways involving USP7 and USP47, as well as a generalized Co-IP workflow, are provided below using Graphviz (DOT language).
Caption: Co-immunoprecipitation (Co-IP) experimental workflow.
Caption: USP7 in the p53-MDM2 signaling pathway.
Caption: USP47 in the Hippo signaling pathway.
References
- 1. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Upregulation of ubiquitin carboxy‑terminal hydrolase 47 (USP47) in papillary thyroid carcinoma ex vivo and reduction of tumor cell malignant behaviors after USP47 knockdown by stabilizing SATB1 expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunoblotting for p53 and p21 Stabilization by USP7 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle control, DNA repair, and tumor progression.[1] One of the most well-characterized functions of USP7 is its regulation of the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2][3] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1][2]
Inhibition of USP7 has emerged as a promising therapeutic strategy for cancer.[4][5][6] Small-molecule inhibitors of USP7 block its deubiquitinase activity, leading to the destabilization and degradation of MDM2.[1][3] This reduction in MDM2 levels allows for the accumulation and stabilization of p53.[3][7][8] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates cell cycle arrest.[7][9] Therefore, immunoblotting for p53 and its downstream target p21 serves as a robust method to verify the on-target activity of USP7 inhibitors in cancer cells with wild-type TP53.[7] This application note provides a detailed protocol for this analysis.
Signaling Pathway
The inhibition of USP7 reactivates the p53 signaling pathway. In normal conditions, USP7 stabilizes MDM2, which in turn ubiquitinates p53, marking it for degradation. When a USP7 inhibitor is introduced, MDM2 is no longer stabilized, leading to its own degradation. This liberates p53 from negative regulation, causing its accumulation and activation, followed by the transcription of target genes like p21.
Caption: USP7 inhibition leads to MDM2 degradation, p53 stabilization, and p21 induction.
Data Summary: Effects of USP7 Inhibitors
The following table summarizes the effects of various USP7 inhibitors on p53 and p21 protein levels as determined by immunoblotting in different cancer cell lines.
| USP7 Inhibitor | Cell Line | Treatment Conditions | p53 Stabilization | p21 Induction | Reference |
| FX1-5303 | MM.1S (Multiple Myeloma) | 4 hours | ~20-fold increase | ~80-fold increase | [1] |
| XL177A | MCF7 (Breast Cancer) | 2 hours (1 µM) | Rapid increase | Subsequent increase | [7] |
| XL188 | MCF7 (Breast Cancer) | 16 hours | Dose-dependent increase | Dose-dependent increase | [10] |
| Almac4 | SK-N-SH (Neuroblastoma) | 24 hours (1 µM) | Increased expression | Not specified | [11] |
| P22077 | U2OS (Osteosarcoma) | Not specified | Increased levels | Not specified | [12] |
| HBX41108 | Not specified | Not specified | Stabilized | Stabilized | [13] |
| PU7-1 | CAL33 (Head and Neck Cancer) | 72 hours (2.5 µM) | p53 pathway activated | Not specified | [14] |
Experimental Workflow
The overall workflow for assessing p53 and p21 stabilization involves treating cultured cells with a USP7 inhibitor, followed by protein extraction and analysis via Western Blot.
Caption: Standard workflow for Western blot analysis of USP7 inhibitor-treated cells.
Detailed Experimental Protocol
This protocol provides a framework for analyzing p53 and p21 protein levels in cancer cells following treatment with a USP7 inhibitor.
1. Cell Culture and Treatment a. Cell Seeding: Plate a TP53 wild-type cancer cell line (e.g., MCF7, A549, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. c. Inhibitor Preparation: Prepare a stock solution of the USP7 inhibitor in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0.1, 1, 10 µM) is recommended. Include a DMSO-only vehicle control. d. Treatment: Replace the existing medium with the medium containing the USP7 inhibitor or vehicle control. A time-course experiment (e.g., 2, 8, 16, 24 hours) is advised to capture the peak response.[7][10]
2. Cell Lysis and Protein Extraction a. Cell Harvest: After the treatment period, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. c. Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new, clean tube.
3. Protein Quantification a. Assay: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. b. Normalization: Based on the concentrations, calculate the volume of lysate needed for equal protein loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer a. Sample Preparation: Prepare the protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x. A typical loading amount is 20-40 µg of total protein per lane.[15] b. Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15] c. Gel Electrophoresis: Load the denatured samples onto a 4-12% Bis-Tris or Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's recommendations. d. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting and Detection a. Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15] b. Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
- Anti-p53 antibody (e.g., 1:1000 dilution)
- Anti-p21 antibody (e.g., 1:1000 dilution)
- Loading Control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution) c. Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.[15] d. Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. e. Final Washes: Repeat the washing step (5c) three times with TBST. f. Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
6. Data Analysis a. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalization: Normalize the intensity of the p53 and p21 bands to the corresponding loading control (β-actin or GAPDH) for each lane. c. Fold Change Calculation: Express the data as a fold change in protein expression relative to the vehicle-treated control.
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 6. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel USP7 and USP47 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) and ubiquitin-specific protease 47 (USP47) are deubiquitinating enzymes (DUBs) that play critical roles in various cellular processes, including protein degradation, DNA damage repair, and cell cycle regulation.[1][2] Dysregulation of USP7 and USP47 has been implicated in the pathogenesis of numerous diseases, most notably cancer, making them attractive therapeutic targets.[1][3]
USP7 is a key regulator of the p53 tumor suppressor pathway through its deubiquitination and stabilization of both p53 and its primary E3 ubiquitin ligase, MDM2.[4][5] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[5][6] USP7 is also involved in the Wnt and NF-κB signaling pathways.[7]
USP47, the closest homolog of USP7, also plays a role in cancer progression and has been shown to regulate the p53 pathway.[3][8] Knockdown of USP47 can inhibit cancer cell growth in a p53-dependent manner.[3] Furthermore, USP47 is involved in DNA repair processes.[9] Given their significant roles in oncology, the discovery of potent and selective modulators of USP7 and USP47 is a major focus of drug discovery efforts.
These application notes provide detailed protocols for high-throughput screening (HTS) and secondary assays to identify and characterize novel modulators of USP7 and USP47.
Data Presentation
The following tables summarize the biochemical potency of selected USP7 and USP47 inhibitors.
Table 1: Inhibitors of USP7
| Compound | Type | IC50 / EC50 (µM) | Assay |
| P5091 | Dual USP7/USP47 Inhibitor | 4.2 | Biochemical Assay |
| P22077 | Dual this compound | 8.01 | Cell-based Assay |
| GNE-6640 | Selective USP7 Inhibitor | IC50 values vary by cell line | Cell Viability Assay |
| GNE-6446 | Selective USP7 Inhibitor | IC50 values vary by cell line | Cell Viability Assay |
| XL188 | Selective USP7 Inhibitor | 0.193 (catalytic domain), 0.090 (full-length) | Biochemical Assay |
| FX1-5303 | Selective USP7 Inhibitor | 0.29 | Biochemical Assay |
| This compound | Dual this compound | 0.42 | Biochemical Assay |
Table 2: Inhibitors of USP47
| Compound | Type | IC50 / EC50 (µM) | Assay |
| P5091 | Dual this compound | 4.3 | Biochemical Assay |
| P22077 | Dual this compound | 8.74 | Cell-based Assay |
| This compound 1 | Dual this compound | 14 | Biochemical Assay |
| This compound | Dual this compound | 1.0 | Biochemical Assay |
Mandatory Visualization
Caption: High-throughput screening workflow for USP7/USP47 modulators.
Caption: Simplified USP7-p53 signaling pathway.
Experimental Protocols
Primary High-Throughput Screening: Ubiquitin-Rhodamine 110 Cleavage Assay
This fluorescence-based assay identifies inhibitors of USP7/USP47 by measuring the cleavage of the fluorogenic substrate Ubiquitin-Rhodamine 110 (Ub-Rho110).[7][10] Cleavage of the substrate by the enzyme results in an increase in fluorescence.
Materials and Reagents:
-
Recombinant human USP7 or USP47 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20[7]
-
Stop Solution: 100 mM sodium acetate, pH 4.5[7]
-
384-well black, flat-bottom assay plates
-
Test compounds dissolved in DMSO
Protocol:
-
Compound Dispensing: Dispense 50 nL of test compounds (at various concentrations) into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Enzyme Preparation and Dispensing:
-
Prepare a 2X working solution of USP7 or USP47 in Assay Buffer. The final concentration in the assay should be in the low nanomolar range, to be optimized for linear reaction kinetics.
-
Dispense 10 µL of the 2X enzyme solution into each well containing the test compounds.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a 2X working solution of Ub-Rho110 in Assay Buffer to a final concentration of 200 nM.[7]
-
Dispense 10 µL of the 2X Ub-Rho110 solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 20 µL.
-
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes in a humidified incubator.[7]
-
Fluorescence Reading: Read the fluorescence intensity of each well using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[7]
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence signal in the compound-treated wells to the positive and negative controls.
Orthogonal HTS Assay: Ubiquitin-AMC Cleavage Assay
This assay serves as a secondary screen to confirm hits from the primary screen using a different fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[1][11]
Materials and Reagents:
-
Recombinant human USP7 or USP47 enzyme
-
Ubiquitin-AMC (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris, pH 8.0, 0.15 M NaCl, 5 mM DTT, and 0.05% CHAPS[12]
-
384-well black, flat-bottom assay plates
-
Confirmed hit compounds dissolved in DMSO
Protocol:
-
Compound Dispensing: Serially dilute the confirmed hit compounds and dispense them into a 384-well plate.
-
Enzyme Preparation and Dispensing:
-
Prepare a 2X working solution of USP7 or USP47 in Assay Buffer.
-
Dispense 10 µL of the 2X enzyme solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a 2X working solution of Ub-AMC in Assay Buffer. The final concentration should be approximately 0.8 µM.[1]
-
Dispense 10 µL of the 2X Ub-AMC solution to all wells.
-
-
Reaction Incubation: Incubate the plate at room temperature for 30-45 minutes.[1]
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a plate reader.[1]
-
Data Analysis: Determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Secondary Assay: K63-Linked Di-Ubiquitin Cleavage Assay for USP47
This gel-based assay confirms the activity of inhibitors against USP47 using a more physiologically relevant substrate, K63-linked di-ubiquitin.
Materials and Reagents:
-
Recombinant human USP47 enzyme
-
K63-linked di-ubiquitin
-
Deubiquitination Buffer (10X): 500 mM Tris-HCl pH 7.2, 50 mM MgCl2, 250 mM KCl, 10 mM DTT[13]
-
SDS-PAGE loading buffer (2X)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-ubiquitin antibody
Protocol:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing 1X Deubiquitination Buffer, USP47 enzyme (e.g., 50-100 nM), and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 4°C.[13]
-
-
Reaction Initiation: Initiate the reaction by adding K63-linked di-ubiquitin to a final concentration of approximately 0.5-1 µM. The final reaction volume should be around 20 µL.
-
Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).[13]
-
Reaction Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products on a 4-12% Bis-Tris gel.[2]
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the cleavage of the di-ubiquitin into mono-ubiquitin.
-
-
Data Analysis: Quantify the band intensities to determine the extent of di-ubiquitin cleavage in the presence of the inhibitor compared to the control.
Cell-Based Assay: p53 and p21 Induction by Western Blot
This assay validates the on-target effect of USP7 or dual USP7/USP47 inhibitors in a cellular context by measuring the stabilization of p53 and the upregulation of its downstream target, p21.[2][14]
Materials and Reagents:
-
TP53 wild-type cancer cell line (e.g., HCT116, MCF7)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor for 24-48 hours.
-
Protein Extraction:
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
References
- 1. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Silico Analysis of USP7 Inhibitors Based on Building QSAR Models and Fragment Design for Screening Marine Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. ubiqbio.com [ubiqbio.com]
- 13. liverpool.ac.uk [liverpool.ac.uk]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of Animal Models in USP7 Inhibitor Studies for Multiple Myeloma
Audience: Researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on multiple myeloma therapeutics.
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in multiple myeloma (MM). Its role in stabilizing key oncoproteins and downregulating tumor suppressors makes it a critical node in MM cell survival and proliferation. Consequently, the development and preclinical evaluation of USP7 inhibitors are of significant interest. This document provides detailed application notes and protocols for leveraging various animal models of multiple myeloma to investigate the efficacy and mechanism of action of USP7 inhibitors.
Animal Models for Multiple Myeloma Research
A variety of animal models are available to recapitulate the pathophysiology of multiple myeloma, each with its own advantages and limitations. The choice of model is contingent on the specific research question, be it investigating basic tumor biology, immune interactions, or the efficacy of novel therapeutic agents like USP7 inhibitors.
Xenograft Models
Xenograft models, which involve the transplantation of human multiple myeloma cells into immunodeficient mice, are the most widely used for preclinical drug evaluation.
-
Subcutaneous Xenograft Models: These models are technically straightforward to establish and allow for easy monitoring of tumor growth via caliper measurements. They are particularly useful for initial efficacy screening of USP7 inhibitors.
-
Disseminated/Orthotopic Xenograft Models: To better mimic the systemic nature of multiple myeloma and the crucial interactions within the bone marrow microenvironment, human MM cells can be injected intravenously or directly into the bone of immunodeficient mice. These models are more clinically relevant for studying disease progression and the impact of USP7 inhibitors on tumor burden in the bone marrow.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are designed to spontaneously develop a myeloma-like disease due to specific genetic alterations, providing a valuable tool for studying disease initiation and progression within an immunocompetent host.
Syngeneic Models
In syngeneic models, murine myeloma cells are transplanted into immunocompetent mice of the same genetic background. These models are instrumental for investigating the interplay between the tumor and the host immune system, a critical aspect to consider for therapies that may have immunomodulatory effects.
Featured Animal Model: The MM.1S Xenograft Model
The human multiple myeloma cell line, MM.1S, is a workhorse in preclinical MM research due to its robust engraftment and growth characteristics in immunodeficient mice. It is particularly well-suited for studying the efficacy of novel therapeutics, including USP7 inhibitors.
Signaling Pathways of Interest
USP7 inhibition impacts multiple signaling pathways crucial for multiple myeloma cell survival. Understanding these pathways is key to elucidating the mechanism of action of USP7 inhibitors.
Caption: Key signaling pathways modulated by USP7 inhibitors in multiple myeloma.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of representative USP7 inhibitors in various multiple myeloma animal models.
Table 1: In Vivo Efficacy of P5091 in Multiple Myeloma Xenograft Models
| Cell Line | Animal Model | P5091 Dose & Schedule | Outcome | Citation(s) |
| MM.1S | CB-17 SCID | 10 mg/kg, IV, twice weekly for 3 weeks | Significant tumor growth inhibition and prolonged survival | [1] |
| ARP-1 | Nude mice | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibition of tumor growth and prolonged survival | [2] |
| INA-6 | SCID-hu | 10 mg/kg | Inhibition of tumor growth (measured by shIL-6R levels) | [2] |
Table 2: In Vivo Efficacy of FT671 in the MM.1S Xenograft Model
| Cell Line | Animal Model | FT671 Dose & Schedule | Outcome | Citation(s) |
| MM.1S | NOD-SCID | 100 mg/kg and 200 mg/kg, oral gavage, daily | Significant, dose-dependent tumor growth inhibition | [3] |
Experimental Protocols
Protocol 1: Establishment of the MM.1S Subcutaneous Xenograft Model
This protocol details the procedure for establishing a subcutaneous MM.1S xenograft model in immunodeficient mice.
Materials:
-
MM.1S human multiple myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
1 mL syringes with 26-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture MM.1S cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Counting and Preparation:
-
Resuspend the cell pellet in sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion (viability should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in sterile, cold PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse according to institutional guidelines.
-
Using a 1 mL syringe with a 26-gauge needle, inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers with the formula: Volume = (Length x Width^2) / 2.
-
Mice are typically randomized into treatment groups when the average tumor volume reaches 100-150 mm³.
-
Caption: Experimental workflow for a subcutaneous MM.1S xenograft study.
Protocol 2: Administration of USP7 Inhibitor P5091 via Intravenous Injection
This protocol outlines the procedure for the intravenous administration of the USP7 inhibitor P5091 to tumor-bearing mice.
Materials:
-
P5091
-
Vehicle solution (e.g., 20% DMSO, 40% PEG300, 40% PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Insulin syringes (or equivalent) with 28-30 gauge needles
-
Mouse restrainer
Procedure:
-
Preparation of P5091 Solution:
-
On the day of injection, prepare the P5091 solution. For a 10 mg/kg dose in a 20g mouse, you will need 0.2 mg of P5091.
-
Dissolve the required amount of P5091 in the vehicle solution to the desired final concentration. Ensure the solution is clear and free of precipitates. For example, to inject 100 µL per mouse, the concentration would be 2 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Animal Restraint:
-
Place the mouse in a suitable restrainer to expose the tail.
-
-
Intravenous Injection (Tail Vein):
-
Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with an alcohol wipe.
-
Using an insulin syringe, carefully insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the P5091 solution (typically 100-200 µL). Successful injection will be indicated by the lack of a subcutaneous bleb and clear passage of the solution into the vein.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the general health and body weight of the mice throughout the treatment period.
-
Protocol 3: Assessment of Tumor Burden using Bioluminescence Imaging (BLI)
For MM.1S cells engineered to express luciferase, BLI offers a non-invasive method to monitor disseminated tumor growth.
Materials:
-
MM.1S-luciferase cell line
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Luciferin Administration: Inject D-luciferin intraperitoneally at a dose of 150 mg/kg body weight.
-
Imaging:
-
Approximately 10-15 minutes after luciferin injection, place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images according to the manufacturer's instructions. Exposure times may need to be optimized.
-
-
Data Analysis:
-
Use the accompanying software to define a region of interest (ROI) around the tumor or the entire animal.
-
Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).
-
Compare the signal intensity between treatment groups over time to assess the effect of the USP7 inhibitor.
-
Protocol 4: Immunohistochemistry (IHC) for USP7 in Xenograft Tumors
This protocol provides a general guideline for performing IHC to detect USP7 expression in paraffin-embedded tumor tissues from xenograft models.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against USP7 (use a validated antibody)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-USP7 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash with PBS.
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of USP7 staining within the tumor tissue.
-
Caption: Immunohistochemistry workflow for USP7 detection in xenograft tumors.
Conclusion
The preclinical evaluation of USP7 inhibitors in relevant animal models of multiple myeloma is a critical step in their development pipeline. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust in vivo studies. Careful model selection, standardized experimental procedures, and thorough endpoint analysis will be paramount in advancing our understanding of USP7 as a therapeutic target and in identifying promising new treatments for multiple myeloma.
References
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of First-Generation USP7/USP47 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing first-generation USP7 and USP47 inhibitors. Understanding the off-target effects of these compounds is critical for accurate data interpretation and experimental design.
Troubleshooting Guide
Researchers using first-generation USP7/USP47 inhibitors may encounter a variety of unexpected experimental outcomes. These are often attributable to the inhibitor's activity against targets other than USP7. This guide is intended to help identify the potential source of these off-target effects and provide solutions for mitigating them.
Table 1: Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| 1. p53-independent apoptosis or cell death. | Inhibition of Cathepsins B, L, and S by compounds like HBX 41108 . Cathepsin inhibition can trigger apoptosis through pathways independent of the USP7-MDM2-p53 axis[1][2]. | - Use a more selective, second-generation USP7 inhibitor.- Validate findings using USP7 siRNA/shRNA to confirm the phenotype is USP7-dependent.- Test for cathepsin activity in your experimental system with and without the inhibitor. |
| 2. Altered Wnt/β-catenin signaling pathway activity. | Inhibition of USP47 . USP47 has been shown to deubiquitinate and stabilize β-catenin. Its inhibition can lead to β-catenin degradation and subsequent downregulation of Wnt signaling[3][4]. | - Confirm β-catenin levels by Western blot.- Use a USP7-specific inhibitor to see if the effect persists.- If studying the Wnt pathway, consider using a direct pathway agonist/antagonist as a control. |
| 3. Unexpected changes in DNA repair protein levels or activity. | Inhibition of USP47 . USP47 is involved in base excision repair through its regulation of DNA polymerase β[5]. | - Assess the levels and ubiquitination status of key DNA repair proteins.- Compare results with USP7 or USP47 knockdown to delineate the specific enzyme's role.- Utilize orthogonal methods to measure DNA repair, such as comet assays. |
| 4. Broad inhibition of multiple deubiquitinases (DUBs). | Lack of selectivity of inhibitors like P22077 and P5091 at higher concentrations (>15 µM), or use of broad-spectrum DUB inhibitors[3][6]. | - Perform dose-response experiments to determine the lowest effective concentration.- Profile the inhibitor against a panel of DUBs to understand its selectivity.- Use activity-based probes to assess the inhibition of other DUBs in cell lysates. |
| 5. Discrepancy between biochemical and cellular potency. | Poor cell permeability, rapid metabolism, or engagement of intracellular off-targets that confound the cellular phenotype. | - Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.- Evaluate inhibitor stability in cell culture media and cell lysates.- Consider that off-target effects may contribute to the observed cellular phenotype[7]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of first-generation USP7 inhibitors?
A1: The primary on-target for these inhibitors is USP7 . However, due to the high homology in the catalytic domain, the most common and potent off-target is USP47 . Several first-generation compounds also exhibit activity against other deubiquitinases and proteases, particularly at higher concentrations.
Q2: How can I differentiate between the effects of USP7 and USP47 inhibition?
A2: Differentiating the effects of inhibiting these two closely related enzymes can be challenging with non-selective inhibitors. A recommended approach involves genetic validation. Compare the phenotype observed with the inhibitor to that of specific siRNA or CRISPR/Cas9-mediated knockdown of USP7 and USP47 individually and in combination. This will help attribute specific effects to the inhibition of each enzyme[3][4].
Q3: My USP7 inhibitor is showing toxicity in p53-null cell lines. Is this expected?
A3: While the primary mechanism of action for USP7 inhibitors is often attributed to the stabilization of p53, p53-independent effects have been reported[8]. This can be due to several factors, including the inhibition of USP7's other functions related to DNA repair or epigenetic regulation, or off-target effects. For example, inhibitors like HBX 41108 can inhibit cathepsins, leading to p53-independent apoptosis[1][2].
Q4: Why is there a significant difference in the IC50 values reported for the same inhibitor in different studies?
A4: Discrepancies in reported IC50 values can arise from variations in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and the specific assay format used (e.g., biochemical vs. cellular assays). For a clearer understanding, it is important to consider the specific experimental details provided in each study.
Q5: Are there more selective inhibitors available?
A5: Yes, second and third-generation USP7 inhibitors with improved selectivity profiles have been developed. These compounds, such as FT671 and others, often employ different binding mechanisms (e.g., allosteric inhibition) to achieve greater specificity over USP47 and other DUBs[3]. When possible, using these more advanced tools is recommended for target validation studies.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of common first-generation USP7/USP47 inhibitors. Note that values can vary based on the assay conditions.
Table 2: Inhibitor Potency (IC50/EC50 in µM)
| Inhibitor | USP7 | USP47 | Other Notable Off-Targets |
| P22077 | 8.01 - 8.6[9][10] | ~8.74[9] | Weak or no inhibition of 14 other isopeptidases and proteases at concentrations up to 50 µM[9]. |
| P5091 | 4.2[11] | Similar to USP7[5] | Does not inhibit many other DUBs or cysteine proteases at concentrations up to 100 µM[11]. |
| HBX 41108 | 0.424 | - | Also inhibits USP5 and USP8[5]. Some activity against Cathepsins B, L, and S (IC50 > 1 µM) |
| GNE-6640 | 0.75[12] | 20.3[12] | Generally more selective than other first-generation inhibitors. |
| GNE-6776 | - | - | Selective USP7 inhibitor[13]. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the intended on-target pathway of USP7 inhibitors and a key off-target pathway involving USP47.
Experimental Workflows
The diagrams below outline logical workflows for troubleshooting unexpected results and for identifying off-target effects.
Experimental Protocols
Deubiquitinase (DUB) Activity Assay (Fluorometric)
This protocol is a general method to measure the enzymatic activity of DUBs and assess the potency of inhibitors.
Materials:
-
Recombinant DUB enzyme (e.g., USP7, USP47)
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
Test inhibitor (e.g., P22077) and DMSO (vehicle control)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X working solution of the DUB enzyme in DUB Assay Buffer.
-
Prepare a 2X working solution of the Ubiquitin-AMC substrate in DUB Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute into DUB Assay Buffer to create 4X working solutions.
-
-
Assay Setup:
-
Add 25 µL of 4X inhibitor solution or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add 25 µL of 2X DUB enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of 2X Ubiquitin-AMC substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in a cellular environment.
Materials:
-
Cultured cells of interest
-
Test inhibitor and DMSO (vehicle control)
-
PBS and appropriate cell lysis buffer (containing protease inhibitors)
-
Thermal cycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for the target protein (e.g., anti-USP7)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor at the desired concentration or with DMSO vehicle control.
-
Incubate for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, then cool to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in each sample by Western blot.
-
-
Data Interpretation:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates that the inhibitor has bound to and stabilized the target protein.
-
References
- 1. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cathepsin L lowers the apoptotic threshold of glioblastoma cells by up-regulating p53 and transcription of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]
- 5. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 8. mdpi.com [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. P 22077 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to USP7/USP47 Inhibitor Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with USP7 and USP47 inhibitors. Our goal is to help you overcome common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to USP7 inhibitors?
A1: Resistance to USP7 inhibitors can arise through several mechanisms:
-
Target Alteration: Mutations in the USP7 gene can prevent inhibitor binding. A key example is the V517F mutation, which alters the conformation of the inhibitor-binding pocket, leading to steric hindrance and reduced affinity for certain classes of inhibitors.[1]
-
Pathway Upregulation: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that are regulated by USP7. This can include the HDM2/p53, CHFR, PLK1, and PTEN pathways. By increasing the expression or activity of downstream effectors, cells can bypass the effects of USP7 inhibition.
-
Increased DNA Damage Response: USP7 plays a role in the DNA damage response (DDR). Enhanced DDR capacity can allow cancer cells to better tolerate the genotoxic stress induced by some USP7 inhibitors.
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy.
Q2: Are USP47 inhibitors susceptible to the same resistance mechanisms as USP7 inhibitors?
A2: USP47 is the closest homolog to USP7, and they share significant structural similarity in their catalytic domains.[2][3] Consequently, many first-generation USP7 inhibitors also inhibit USP47.[4][5][6] While specific resistance mechanisms for USP47 inhibitors are less well-characterized, it is plausible that similar mechanisms, such as binding site mutations and pathway upregulation, could confer resistance. Given that USP47 is also involved in DNA damage repair and regulates the stability of oncoproteins like c-Myc and EZH2, alterations in these pathways could also contribute to resistance.[7][8]
Q3: My cells have developed resistance to a USP7 inhibitor. What is the first troubleshooting step?
A3: The first step is to determine if the resistance is due to a target-specific mechanism. We recommend sequencing the USP7 gene in your resistant cell line to check for mutations, particularly in the inhibitor binding pocket (e.g., V517F). Concurrently, you should validate the continued on-target activity of your inhibitor in the resistant cells by assessing the ubiquitination status and protein levels of known USP7 substrates like MDM2, p53, and N-Myc.
Q4: How can I handle and store my USP7/USP47 inhibitors to ensure their stability?
A4: Proper handling and storage are crucial for maintaining the activity of small molecule inhibitors.
-
Storage of Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[9][10]
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent, such as DMSO.[10] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9][10]
-
Storage of Stock Solutions: Store stock solution aliquots at -80°C for up to 6 months.[9] For short-term storage (up to one month), -20°C is acceptable.[9]
-
Working Solutions: When preparing working solutions in aqueous media like cell culture medium, be mindful of the final DMSO concentration, which should typically be below 0.5% to avoid cellular toxicity.[9] Some inhibitors may have limited stability in aqueous solutions, so it is best to prepare fresh working solutions for each experiment.[11]
Troubleshooting Guides
Problem 1: Reduced or no observed effect of the USP7/USP47 inhibitor on cancer cell viability.
| Possible Cause | Recommended Solution |
| Inhibitor Instability/Degradation | Verify the integrity of your inhibitor stock. Prepare a fresh stock solution from powder. When possible, confirm the concentration and purity of the stock solution using analytical methods like HPLC.[12] |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration (IC50) of the inhibitor for your specific cell line. IC50 values can vary significantly between different cell types. |
| Low Target Expression | Confirm the expression of USP7 and/or USP47 in your cell line using Western blotting or qPCR. If the target protein is not expressed, the inhibitor will not have a direct on-target effect. |
| Acquired Resistance | If the cells were previously sensitive, they may have developed resistance. Refer to the "Acquired Resistance" troubleshooting guide below. |
| Cell Culture Conditions | Ensure that cell culture conditions (e.g., confluency, media components) are consistent across experiments, as these can influence drug sensitivity. |
Problem 2: Suspected acquired resistance to a USP7 inhibitor in a cell line.
| Possible Cause | Recommended Solution |
| USP7 V517F Mutation | Sequence the USP7 gene from your resistant cells to identify mutations. If the V517F mutation is present, consider switching to a next-generation USP7 inhibitor that is less susceptible to this mutation. |
| Upregulation of Pro-Survival Pathways | Use Western blotting or other protein analysis techniques to assess the expression levels of key proteins in pathways regulated by USP7 (e.g., p53, MDM2, PTEN, c-Myc). Consider combination therapy with an inhibitor targeting the upregulated pathway. |
| Off-Target Effects of the Inhibitor | Profile the selectivity of your inhibitor against a panel of other deubiquitinases to rule out significant off-target effects that might contribute to a complex resistance phenotype.[13][14][15][16] |
Quantitative Data
Table 1: IC50 Values of Selected USP7/USP47 Inhibitors in Cancer Cell Lines
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| P5091 | USP7/USP47 | HCT-116 | Colon Cancer | 4.2 (USP7), 4.3 (USP47) | [4][5] |
| P22077 | USP7/USP47 | Various | - | >1 (cellular viability) | [17] |
| FT671 | USP7 | - | - | - | [18] |
| GNE-6776 | USP7 | HCT-116 | Colon Cancer | 1.3 (USP7), >200 (USP47) | [6] |
| Usp7-IN-9 | USP7 | LNCaP | Prostate Cancer | 0.0296 | [19] |
| Usp7-IN-9 | USP7 | RS4;11 | Leukemia | 0.0416 | [19] |
| Compound 14 | USP7/USP47 | HCT-116 | Colon Cancer | 7.6 (cellular viability) | [20] |
Note: IC50 values can vary depending on the assay conditions and cell line used. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Western Blot Analysis of USP7 Substrate Levels
Objective: To determine the effect of a this compound on the protein levels of known substrates.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the this compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands.[21]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess USP7-Substrate Interaction
Objective: To determine if a USP7 inhibitor disrupts the interaction between USP7 and its substrates.
Materials:
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-USP7 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (e.g., anti-USP7, anti-MDM2)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with the inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-USP7 antibody overnight at 4°C to form immune complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against USP7 and the substrate of interest (e.g., MDM2).[5][18][22]
Protocol 3: Site-Directed Mutagenesis to Generate USP7 V517F Mutant
Objective: To create a cell line expressing the V517F resistance mutation in USP7.
Materials:
-
Plasmid containing the wild-type USP7 cDNA
-
Primers containing the V517F mutation
-
High-fidelity DNA polymerase (e.g., Pfu)
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Cell line for transfection
Procedure:
-
Design primers containing the desired V517F mutation. The mutation should be in the middle of the primer with ~15-20 bp of correct sequence on either side.
-
Perform PCR using the wild-type USP7 plasmid as a template and the mutagenic primers. This will generate a linear DNA product containing the mutation.
-
Digest the PCR product with DpnI to remove the parental, methylated plasmid DNA.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the V517F mutation and the absence of other mutations.
-
Transfect the validated mutant USP7 plasmid into your cell line of interest to generate a resistant model.[7][23][24][25][26]
Visualizations
Caption: Key signaling pathways regulated by USP7.
Caption: Workflow for investigating drug resistance.
Caption: Troubleshooting logic for reduced inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. captivatebio.com [captivatebio.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification and validation of selective deubiquitinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. On the Study of Deubiquitinases: Using the Right Tools for the Job - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. youtube.com [youtube.com]
Technical Support Center: Optimizing In Vivo Dosage and Administration of USP7 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with USP7 inhibitors in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for USP7 inhibitors in vivo?
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that regulates the stability of numerous proteins involved in cancer progression and immune response.[1][2] A primary mechanism of action for USP7 inhibitors is the disruption of the MDM2-p53 axis.[3][4][5] USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4][5] By inhibiting USP7, MDM2 is destabilized and degraded, leading to the accumulation and activation of p53, which can result in cell cycle arrest and apoptosis in tumor cells.[3][4][6] However, USP7 inhibitors have also been shown to exert anti-tumor effects through p53-independent mechanisms, for instance by affecting DNA damage repair pathways or inducing widespread activation of CDK1.[7][8][9][10]
Q2: What are the common routes of administration for USP7 inhibitors in vivo?
Based on preclinical studies, the most common route of administration for USP7 inhibitors in vivo is oral gavage.[1][3][6][11] Several potent and selective USP7 inhibitors have been developed with good oral bioavailability.[8][9][12]
Q3: How do I determine the optimal dose and schedule for my in vivo experiment?
The optimal dose and schedule will depend on the specific USP7 inhibitor, the animal model, and the tumor type. It is crucial to perform dose-finding studies. A common approach is to start with doses that have been shown to be effective in previous studies (see table below) and then perform a dose-response study to determine the most effective dose with an acceptable toxicity profile.[11][13] Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to ensure that the chosen dose and schedule result in sufficient drug exposure and target engagement in the tumor tissue.[11] A twice-a-day dosing regimen has been used to maintain therapeutically relevant concentrations of some inhibitors.[11]
Q4: What are the key pharmacodynamic (PD) biomarkers to assess USP7 inhibitor activity in vivo?
Key PD biomarkers for USP7 inhibition in vivo include:
-
Target engagement: A decrease in MDM2 levels in tumor tissue.[4]
-
Downstream effects: An increase in p53 and its transcriptional target, p21.[4][14] These markers can be assessed by techniques such as Western blotting or immunohistochemistry on tumor samples collected from treated animals.[4]
Q5: What are the potential mechanisms of resistance to USP7 inhibitors?
While research is ongoing, potential mechanisms of resistance could involve mutations in USP7 that prevent inhibitor binding, or alterations in downstream pathways that bypass the effects of p53 activation. The development of novel bioassays and disease models will be important to further understand resistance mechanisms.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of in vivo efficacy | Inadequate drug exposure | - Perform pharmacokinetic (PK) studies to assess drug concentration in plasma and tumor tissue. - Optimize the formulation to improve solubility and bioavailability. - Adjust the dose and/or dosing frequency. A twice-a-day regimen might be necessary.[11] |
| Insufficient target engagement | - Conduct pharmacodynamic (PD) studies to measure target engagement in the tumor. Assess levels of MDM2, p53, and p21.[4][14] - If target engagement is low, consider increasing the dose or using a more potent inhibitor. | |
| p53-mutant tumor model | - Some USP7 inhibitors show efficacy in both p53 wild-type and mutant cell lines, but the mechanism may differ.[1][8][9] Confirm the p53 status of your model. - If using a p53-mutant model, investigate p53-independent mechanisms of action. | |
| Observed Toxicity (e.g., weight loss) | Dose is too high | - Reduce the dose or the frequency of administration. - Monitor animal health closely (daily body weight, clinical signs). |
| Off-target effects | - Use a more selective USP7 inhibitor if available.[5] - Consider that toxicity might be related to the on-target mechanism. Genetic deletion of USP7 in mice can be lethal.[16] | |
| Inconsistent results between animals | Variability in drug administration | - Ensure accurate and consistent oral gavage technique. |
| Tumor heterogeneity | - Ensure tumors are of a consistent size at the start of treatment.[6] - Increase the number of animals per group to improve statistical power. |
Quantitative Data from In Vivo Studies
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Efficacy | Reference |
| OAT-4828 | Mouse | B16F10 melanoma | 50 mg/kg and 100 mg/kg, oral, twice a day | Efficiently inhibited tumor growth. | [11] |
| P217564 | Mouse | E7+ TC1 lung adenocarcinoma | 1 and 6 mg/kg, oral, daily | Significantly abrogated tumor growth in wild-type mice. | [15] |
| FX1-5303 | Mouse (SCID) | MM.1S multiple myeloma | 30 mg/kg, oral, twice a day for 24 days | 95% tumor growth inhibition. | [4] |
| FX1-5303 | Mouse (SCID) | MV4-11 acute myeloid leukemia | Not specified | Effective tumor growth inhibition. | [4][6] |
| Compound 41 | Mouse | Xenograft | Not specified | Demonstrated tumor growth inhibition in both p53 wild-type and p53 mutant cancer cell lines. | [8][9] |
| GNE-6776 | Mouse | EOL-1 xenograft | 100 mg/kg and 200 mg/kg, oral | Significant growth inhibition relative to vehicle. | [13] |
| FT671 | Mouse | Xenograft | Not specified | Resulted in tumor growth inhibition. | [14][17] |
| P5091 | Mouse | CT26 colorectal cancer xenograft | Not specified | Potentiated the efficacy of tumor vaccine therapy. | [15] |
| P5091 | Mouse | Multiple Myeloma (MM.1S xenograft) | Not specified | Inhibited multiple myeloma growth. | [5][12] |
Experimental Protocols
General Xenograft Tumor Model Protocol
-
Cell Culture: Culture human cancer cell lines (e.g., MM.1S, MV4-11) under standard conditions.[6]
-
Animal Model: Use immunocompromised mice (e.g., female CB-17 SCID mice, 6-9 weeks old).[6]
-
Tumor Implantation: Inoculate mice subcutaneously in the right flank with a suspension of cancer cells (e.g., 5-10 x 10^6 cells) in a mixture of PBS and Matrigel.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width^2)/2.
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 105-120 mm^3), randomize the mice into treatment and vehicle control groups.[6]
-
Drug Administration: Administer the USP7 inhibitor or vehicle control via the desired route (e.g., oral gavage) at the determined dose and schedule.[6]
-
Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., twice per week) to assess treatment efficacy and toxicity.[6]
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissues for biomarker analysis (e.g., Western blot for MDM2, p53, p21).[4]
Pharmacokinetic (PK) Analysis
-
Drug Administration: Administer a single dose of the USP7 inhibitor to a cohort of animals.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Concentration Analysis: Analyze the concentration of the USP7 inhibitor in the plasma samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Pharmacodynamic (PD) Biomarker Assessment (Western Blot)
-
Tumor Lysate Preparation: Euthanize animals at a specified time after the final dose and excise the tumors. Homogenize the tumor tissue in lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the biomarkers of interest (e.g., anti-MDM2, anti-p53, anti-p21) and a loading control (e.g., anti-β-actin).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels between treatment groups.
Visualizations
Caption: Core signaling pathway of USP7 inhibition leading to p53 activation.
Caption: General experimental workflow for in vivo studies of USP7 inhibitors.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Researchers explain the toxicity of USP7 inhibitors, under development for cancer treatment - ecancer [ecancer.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]
- 11. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Biomarkers of Response to USP7/USP47 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the identification of biomarkers of response to USP7 and USP47 inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are USP7 and USP47, and why are they targeted in drug development?
A1: Ubiquitin-specific protease 7 (USP7) and ubiquitin-specific protease 47 (USP47) are deubiquitinating enzymes (DUBs) that remove ubiquitin from target proteins, thereby regulating their stability and function.[1] In many cancers, USP7 is overexpressed and contributes to tumorigenesis by stabilizing oncoproteins and destabilizing tumor suppressors.[1] One of its key substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[2] USP47 is a close homolog of USP7 and has also been implicated in cancer through its roles in DNA repair and cell proliferation.[3][4] Dual inhibition of USP7 and USP47 is a promising anti-cancer strategy.[3][4]
Q2: What are the most common biomarkers to assess the response to USP7/USP47 inhibition?
A2: The most well-established biomarkers for USP7 inhibition are related to the p53 signaling pathway. Inhibition of USP7 leads to the degradation of MDM2, which in turn leads to the stabilization and accumulation of p53.[2] This activation of p53 can be monitored by observing an increase in the protein levels of p53 itself and its downstream transcriptional targets, such as p21.[2] Therefore, changes in the levels of MDM2, p53, and p21 are commonly used as pharmacodynamic biomarkers of USP7 inhibitor activity.
Q3: How do I choose the right cell line for my experiments?
A3: The choice of cell line is critical for studying USP7/USP47 inhibition. A key factor to consider is the p53 status of the cell line. Since a major mechanism of action of USP7 inhibitors is the activation of the p53 pathway, cell lines with wild-type p53 are generally more sensitive to these inhibitors.[2] It is advisable to use a panel of cell lines with different p53 statuses (wild-type, mutant, and null) to fully characterize the on-target effects of your inhibitor. Additionally, consider the expression levels of USP7 and USP47 in the cell lines of interest.
Q4: Should I use a selective USP7 inhibitor or a dual USP7/USP47 inhibitor?
A4: The choice between a selective USP7 inhibitor and a dual this compound depends on your research question. If you aim to specifically dissect the role of USP7, a highly selective inhibitor is preferable. However, since USP7 and USP47 share some substrates and have overlapping functions, a dual inhibitor may offer a more potent anti-cancer effect in certain contexts.[3] Some studies suggest that dual inhibition may also help to overcome potential resistance mechanisms.[3]
Troubleshooting Guides
Western Blot Analysis
Problem: Weak or no signal for p53 or p21 after treatment with a USP7 inhibitor.
-
Possible Cause 1: Inactive inhibitor.
-
Solution: Ensure the inhibitor is properly stored and handled. Prepare fresh stock solutions. Test the activity of the inhibitor in a well-characterized sensitive cell line as a positive control.
-
-
Possible Cause 2: Insufficient treatment time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for p53 and p21 induction. Accumulation of p53 is often an early event, while p21 induction follows.
-
-
Possible Cause 3: Low protein expression in the chosen cell line.
-
Solution: Confirm the basal expression levels of p53 and p21 in your untreated cells. Some cell lines may have very low basal levels, making it difficult to detect an increase. Consider using a different cell line with higher basal expression or a positive control cell line.
-
-
Possible Cause 4: Issues with antibody.
-
Solution: Ensure you are using a validated antibody for p53 and p21. Check the recommended antibody dilution and incubation conditions. Include a positive control lysate known to express high levels of p53 and p21.
-
-
Possible Cause 5: Poor protein transfer.
-
Solution: Verify efficient protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time, voltage) based on the molecular weight of your proteins of interest.
-
Problem: Inconsistent loading control (e.g., β-actin, GAPDH) levels.
-
Possible Cause 1: Uneven protein loading.
-
Solution: Ensure accurate protein quantification of your lysates using a reliable method (e.g., BCA assay). Load equal amounts of protein in each lane.
-
-
Possible Cause 2: Inappropriate loading control.
-
Solution: Some treatments can affect the expression of common loading controls. Verify that your chosen loading control is not affected by USP7/USP47 inhibition in your experimental system. You may need to test several different loading control proteins.
-
Co-Immunoprecipitation (Co-IP) for Ubiquitinated Proteins
Problem: High background or non-specific bands in my Co-IP.
-
Possible Cause 1: Insufficient washing.
-
Solution: Increase the number and/or stringency of your wash steps. Consider adding a small amount of a mild detergent (e.g., 0.1% Tween-20) to your wash buffer.
-
-
Possible Cause 2: Non-specific binding to beads.
-
Solution: Pre-clear your lysate by incubating it with beads alone before adding the antibody. This will help to remove proteins that non-specifically bind to the beads.
-
-
Possible Cause 3: Antibody cross-reactivity.
-
Solution: Use a highly specific monoclonal antibody for your protein of interest. Include an isotype control antibody in your experiment to assess the level of non-specific binding.
-
Problem: Low or no detection of ubiquitinated protein of interest.
-
Possible Cause 1: Deubiquitination during sample preparation.
-
Solution: It is crucial to inhibit DUB activity during cell lysis and immunoprecipitation. Add a potent DUB inhibitor, such as N-ethylmaleimide (NEM), to your lysis and wash buffers.
-
-
Possible Cause 2: Weak or transient protein-protein interaction.
-
Solution: Optimize your lysis buffer to maintain protein-protein interactions. Avoid harsh detergents. Consider using a cross-linking agent before cell lysis to stabilize the interaction.
-
-
Possible Cause 3: Low abundance of the ubiquitinated protein.
-
Solution: You may need to enrich for your protein of interest before the Co-IP. Consider treating cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well. Pay attention to the edges of the plate, which are more prone to evaporation.
-
-
Possible Cause 2: Edge effects.
-
Solution: To minimize edge effects, avoid using the outer wells of the 96-well plate. Fill the outer wells with sterile PBS or media to create a humidified barrier.
-
Problem: Unexpected increase in cell viability at high inhibitor concentrations.
-
Possible Cause 1: Compound precipitation.
-
Solution: Visually inspect the wells for any signs of compound precipitation at high concentrations. If precipitation is observed, the effective concentration of the inhibitor is lower than intended. Determine the solubility limit of your compound in the cell culture medium.
-
-
Possible Cause 2: Off-target effects.
-
Solution: At very high concentrations, some inhibitors may have off-target effects that can paradoxically promote cell survival. It is important to interpret results within the concentration range where on-target activity is observed (e.g., based on biomarker modulation).
-
Quantitative Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several commonly used USP7 and dual USP7/USP47 inhibitors. Note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | USP7 IC50 (µM) | USP47 IC50 (µM) | Assay Conditions | Reference(s) |
| P5091 | USP7/USP47 | 4.2 | 4.3 | Cell-free assay | [5] |
| FT671 | USP7 | 0.052 | >50 | In vitro FRET assay | [3][6] |
| GNE-6776 | USP7 | 1.34 | >200 | Cell-free assay | [7][8] |
| P22077 | USP7/USP47 | ~20-40 | Similar to USP7 | Not specified | [6] |
| This compound (compound 14) | USP7/USP47 | 0.42 | 1.0 | EC50 | [9] |
Experimental Protocols
Western Blot for p53 and p21 Induction
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the this compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation of Ubiquitinated MDM2
-
Cell Treatment and Lysis: Treat cells with a this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours. Lyse cells in a non-denaturing lysis buffer containing NEM and protease/phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody against MDM2 to the pre-cleared lysate and incubate overnight at 4°C. Add fresh protein A/G beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer. Analyze the eluates by Western blotting using an antibody against ubiquitin to detect ubiquitinated MDM2.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: USP7-p53 signaling pathway and the effect of USP7/USP47 inhibition.
Caption: Experimental workflow for identifying biomarkers of response.
Caption: Logical relationship for validating a biomarker of response.
References
- 1. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Target Engagement of USP7/USP47 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of inhibitors for Ubiquitin-Specific Protease 7 (USP7) and its close homolog, USP47.
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of a variety of proteins involved in cellular processes like cell cycle control, DNA damage response, and apoptosis.[1] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[1][2] USP47 shares significant structural homology with USP7 and is also involved in critical cellular functions, including DNA repair and inflammatory responses.[3][4] Due to the similarity in their catalytic domains, many inhibitors exhibit activity against both enzymes.[3] Therefore, robust and specific assays are essential to validate target engagement and selectivity in cells.
This guide details and compares several widely used methods for confirming inhibitor binding to USP7 and USP47, complete with experimental protocols and comparative data for selected inhibitors.
Key Cellular Target Engagement Assays
A variety of assays can be employed to measure the direct interaction of an inhibitor with USP7 and USP47 within a cellular environment. The choice of assay often depends on the specific research question, available resources, and desired throughput.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[5] It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is then quantified to confirm target engagement.[5]
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for detecting protein-protein interactions and post-translational modifications in situ.[6] It can be adapted to confirm target engagement by using an antibody against the protein of interest (e.g., USP7) and an antibody that recognizes a tag on the inhibitor or a modification induced by the inhibitor. When the inhibitor binds to the target, the two antibodies are brought into close proximity, generating a fluorescent signal.[6]
Downstream Pathway Analysis
Inhibition of USP7 or USP47 activity leads to predictable changes in downstream signaling pathways. A primary example is the USP7-MDM2-p53 axis.[7] USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation.[7] Inhibition of USP7 leads to MDM2 degradation, resulting in the stabilization and accumulation of p53.[3][8] Monitoring the levels of these downstream proteins by Western blotting can serve as a reliable, albeit indirect, measure of target engagement.
Quantitative Comparison of USP7/USP47 Inhibitors
The following tables summarize the biochemical and cellular potencies of several well-characterized USP7 and dual USP7/USP47 inhibitors. It is important to note that assay conditions can influence the observed potency, and direct comparisons should be made with caution when data is aggregated from different sources.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular EC50/IC50 (µM) | Assay for Cellular Potency | Reference |
| P22077 | USP7/USP47 | >1000 (in cellular viability assays) | >1 | Cell Viability | [8][9] |
| P5091 | USP7 | ~20,000 - 40,000 | ~25 - 50 | Not Specified | [7] |
| FT671 | USP7 | 52 | 0.009 | Not Specified | [7] |
| FX1-5303 | USP7 | 0.29 | 0.015 (Cell Viability) / 0.0056 (p53 accumulation) | Cell Viability / p53 Accumulation | [8] |
| Compound 1 | USP7/USP47 | Not Specified | 11 | Cell Growth (HCT-116) | [3] |
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways
Caption: Simplified signaling pathways of USP7 and USP47.
Experimental Workflows
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for a Proximity Ligation Assay (PLA).
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine the thermal stabilization of USP7 or USP47 upon inhibitor binding in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., HCT-116)
-
Cell culture medium and supplements
-
USP7/USP47 inhibitor and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, chemiluminescent substrate)
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentrations of the this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Analyze equal amounts of protein by Western blotting using antibodies specific for USP7 or USP47.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Proximity Ligation Assay (PLA) Protocol
Objective: To visualize and quantify the engagement of an inhibitor with USP7 or USP47 in situ. This protocol assumes the use of a tagged inhibitor or an antibody that recognizes an inhibitor-induced conformational change or post-translational modification.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution
-
Primary antibodies (e.g., rabbit anti-USP7 and mouse anti-tag)
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation and amplification reagents (commercial kits are available)
-
Wash buffers
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Treat cells with the inhibitor. Fix, permeabilize, and wash the cells on coverslips.[10]
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate with a mixture of the two primary antibodies overnight at 4°C.[1]
-
PLA Probe Incubation: Wash the coverslips and incubate with the PLA probes for 1 hour at 37°C.[10]
-
Ligation: Wash and then add the ligation mix. Incubate for 30 minutes at 37°C.[10]
-
Amplification: Wash and add the amplification mix. Incubate for 100-120 minutes at 37°C in the dark.[10]
-
Final Washes and Mounting: Perform final washes and mount the coverslips on microscope slides using mounting medium with DAPI.[1]
-
Imaging and Analysis: Visualize the PLA signals as fluorescent spots using a fluorescence microscope. Quantify the number of spots per cell to determine the extent of target engagement.
Ubiquitin-Rhodamine110 Deubiquitinase Assay Protocol
Objective: To measure the enzymatic activity of USP7 or USP47 in the presence of inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human USP7 or USP47
-
Ubiquitin-Rhodamine110 substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
USP7/USP47 inhibitors
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitors in assay buffer.
-
Enzyme and Inhibitor Incubation: Add the recombinant enzyme to the wells of the 384-well plate. Add the diluted inhibitors or vehicle control and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the deubiquitination reaction by adding the Ubiquitin-Rhodamine110 substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~485 nm, Emission: ~535 nm) over time using a fluorescence plate reader.[11]
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[12]
References
- 1. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 10. clyte.tech [clyte.tech]
- 11. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Dual USP7/USP47 Inhibitors vs. Selective USP7 Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of deubiquitinase (DUB) inhibitors, the choice between targeting Ubiquitin-Specific Protease 7 (USP7) selectively or dually targeting USP7 and its close homolog USP47 presents a critical strategic decision. This guide provides an objective comparison of dual USP7/USP47 inhibitors and selective USP7 inhibitors, supported by experimental data, to inform preclinical research and development.
Both USP7 and USP47 are cysteine proteases that play significant roles in cellular processes, including protein degradation, DNA damage repair, and immune response.[1][2] Their dysregulation has been implicated in various cancers, making them attractive therapeutic targets.[3][4] While USP7 is a well-characterized regulator of the p53 tumor suppressor pathway through its stabilization of MDM2, USP47 is also emerging as a key player in cancer progression and metastasis.[2][5][6]
The Rationale for Dual vs. Selective Inhibition
The primary rationale for developing selective USP7 inhibitors lies in minimizing off-target effects and confidently attributing biological outcomes to the inhibition of USP7.[5] Highly selective inhibitors like FT671 allow for precise investigation of USP7's role in various signaling pathways.[5][7]
On the other hand, dual inhibition of USP7 and USP47 is proposed to offer a multi-pronged therapeutic approach.[6][8] This strategy aims to simultaneously inhibit multiple signaling pathways, potentially enhancing anti-cancer efficacy and reducing the likelihood of drug resistance.[6][8]
Signaling Pathways and Points of Intervention
USP7 is a key regulator of the MDM2-p53 tumor suppressor axis. By deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase, USP7 promotes the degradation of the p53 tumor suppressor.[3][5] Inhibition of USP7 leads to MDM2 degradation, resulting in the stabilization and activation of p53, which can trigger apoptosis or cell cycle arrest in cancer cells.[7][9]
USP47 has also been shown to be involved in the regulation of pathways critical to cancer cell survival and proliferation, including the Hippo and EMT (Epithelial-Mesenchymal Transition) signaling pathways.[6] Furthermore, both USP7 and USP47 have been implicated in the regulation of the NLRP3 inflammasome, suggesting a role in inflammatory processes.[10][11] Dual inhibition could therefore impact a broader range of cancer-promoting pathways.
Quantitative Comparison of Inhibitors
The following tables summarize the biochemical potency and cellular activity of representative dual and selective inhibitors.
Table 1: Biochemical Potency of USP7/USP47 Inhibitors
| Compound | Type | Target(s) | IC50 / EC50 | Reference |
| P22077 | Dual | USP7 | 8.01 µM (EC50) | [12] |
| USP47 | 8.74 µM (EC50) | [12] | ||
| Compound 14 | Dual | USP7 | 0.42 µM (EC50) | [13] |
| USP47 | 1.0 µM (EC50) | [13] | ||
| FT671 | Selective | USP7 | 5.06 nM (IC50) | [5] |
| Other DUBs | No significant inhibition | [5] |
Table 2: Cellular Activity of USP7/USP47 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| P22077 | Neuroblastoma cells | Cell Viability | Reduced viability | Greatly reduces viability at 0-20 µM | [12] |
| Neuroblastoma cells | Apoptosis | p53-mediated apoptosis | Induces apoptosis in p53 wild-type cells | [12][14] | |
| FT671 | HCT116, U2OS | Protein Levels | p53 stabilization | Increases p53 levels | [7] |
| MM.1S xenograft | In vivo efficacy | Tumor growth inhibition | Significant dose-dependent inhibition | [7] |
Experimental Protocols
Biochemical Deubiquitinase (DUB) Assay (General Protocol)
A common method to determine the potency of DUB inhibitors is a fluorescence-based assay.
-
Reagents and Materials: Recombinant human USP7 or USP47, a fluorogenic ubiquitin substrate (e.g., Ub-AMC), assay buffer, and the test inhibitor.
-
Procedure: a. The inhibitor, at various concentrations, is pre-incubated with the recombinant DUB in the assay buffer. b. The reaction is initiated by adding the fluorogenic ubiquitin substrate. c. The fluorescence generated by the cleavage of the substrate is measured over time using a plate reader. d. The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is determined by plotting the reaction rates against the inhibitor concentrations.
Cell-Based Assays
Cellular assays are crucial for determining the on-target effects of the inhibitors in a more physiologically relevant context.[15]
-
Western Blotting for Protein Stabilization: a. Cancer cell lines (e.g., HCT116) are treated with the inhibitor for a specified time. b. Cells are lysed, and protein concentrations are determined. c. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., p53, MDM2). d. Changes in protein levels are visualized and quantified.
-
Cell Viability/Apoptosis Assays: a. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. b. Cell viability can be assessed using assays like MTT or CellTiter-Glo. c. Apoptosis can be measured by methods such as Annexin V staining followed by flow cytometry.
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy in a living organism, xenograft models are commonly used.[7]
-
Model Establishment: Human cancer cells (e.g., MM.1S) are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors can be excised for further analysis.
Conclusion
The choice between a dual USP7/USP47 inhibitor and a selective USP7 inhibitor depends on the specific research question and therapeutic strategy.
-
Selective USP7 inhibitors , such as FT671, are invaluable tools for dissecting the specific functions of USP7 and for therapeutic strategies centered on the p53-MDM2 axis.[5][7] Their high selectivity minimizes confounding off-target effects.[5]
-
Dual USP7/USP47 inhibitors , like P22077 and its analogs, offer the potential for broader anti-cancer activity by targeting multiple oncogenic pathways simultaneously.[6][8] This approach may be particularly beneficial in overcoming drug resistance.[6]
Further research is needed to fully elucidate the synergistic or additive effects of dual USP7/USP47 inhibition and to identify patient populations that would most benefit from each approach. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the development of novel cancer therapeutics targeting the ubiquitin-proteasome system.
References
- 1. Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 and USP47 deubiquitinases regulate NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of USP7 Inhibitors: P5091 vs. GNE-6776
In the landscape of cancer therapeutics, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors.[1][2] Two of the most studied small molecule inhibitors of USP7, P5091 and GNE-6776, represent distinct chemical classes with different mechanisms of action. This guide provides a comprehensive, data-supported comparison of these two inhibitors to aid researchers, scientists, and drug development professionals in their evaluation.
Overview and Mechanism of Action
P5091 is a first-generation, potent, and selective inhibitor of USP7.[3][4] It acts as a covalent, irreversible inhibitor by targeting the catalytic cysteine residue (Cys223) in the active site of USP7.[5][6] This covalent modification permanently inactivates the enzyme.[5] P5091 also inhibits the closely related deubiquitinase USP47 with similar potency.[7]
GNE-6776 is a highly selective, orally bioavailable, non-covalent inhibitor of USP7.[8][9] It functions as an allosteric inhibitor, binding to a site approximately 12 Å away from the catalytic cysteine.[8][10] This binding event interferes with ubiquitin binding, thereby preventing the deubiquitinating activity of USP7.[8] GNE-6776 demonstrates high selectivity for USP7 over a large panel of other deubiquitinases.[7]
Quantitative Data Comparison
The following tables summarize the key quantitative data for P5091 and GNE-6776 based on available experimental evidence.
| Parameter | P5091 | GNE-6776 | Reference |
| Mechanism of Action | Covalent, Irreversible | Non-covalent, Allosteric | [5][8] |
| Target | USP7, USP47 | USP7 | [7] |
| EC50 (USP7) | 4.2 µM | Not explicitly stated, but significant inhibition at 15 µM | [3][9] |
Table 1: Biochemical Properties
| Cell Line | Cancer Type | P5091 IC50 | GNE-6776 Effect | Reference |
| MM.1S, RPMI-8226, U266 | Multiple Myeloma | 6-14 µM | Not available | [11] |
| HCT116 | Colorectal Carcinoma | Time and concentration-dependent decrease in viability | Not available | [11] |
| SHG-140 | Glioblastoma | 1.2 µM (48h) | Not available | [12] |
| T98G | Glioblastoma | 1.59 µM (48h) | Not available | [12] |
| HeyA8 | Ovarian Cancer | Effective growth suppression | Not available | [13] |
| OVCAR-8 | Ovarian Cancer | Effective growth suppression | Not available | [13] |
| A549 | Non-Small Cell Lung Cancer | Not available | Concentration-dependent inhibition of proliferation, migration, and invasion | [14] |
| H1299 | Non-Small Cell Lung Cancer | Not available | Concentration-dependent inhibition of proliferation, migration, and invasion | [14] |
| MDA-MB-231-DoxR | Doxorubicin-Resistant Triple-Negative Breast Cancer | Not available | Dose-dependent decrease in viability and suppression of migration and invasion | [15] |
| MDA-MB-231-PtxR | Paclitaxel-Resistant Triple-Negative Breast Cancer | Not available | Dose-dependent decrease in viability and suppression of migration and invasion | [15] |
Table 2: Cellular Activity in Various Cancer Cell Lines
| Model | Inhibitor | Dose and Administration | Effect | Reference |
| MM.1S Xenograft | P5091 | 10 mg/kg, IV, twice weekly | Inhibited tumor growth and prolonged survival | [11] |
| ARP-1 (p53-null) MM Xenograft | P5091 | 10 mg/kg, IV, twice weekly | Inhibited tumor growth and prolonged survival | [11][16] |
| CCRF-CEM (Leukemia) Xenograft | P5091 | Not specified | Inhibited tumor growth and prolonged survival | [11][16] |
| Glioblastoma Xenograft | P5091 | 5 mg/kg or 10 mg/kg | Inhibited tumorigenicity | [12] |
| EOL-1 Xenograft | GNE-6776 | 100 or 200 mg/kg, oral, once or twice daily | Significant tumor growth inhibition | [9][17] |
| EBV+ Gastric Carcinoma Xenograft | GNE-6776 | Not specified | Decreased tumor formation | [18] |
| Non-Small Cell Lung Cancer Xenograft | GNE-6776 | 15 and 30 mg/kg | Significantly inhibited tumor growth | [14][19] |
Table 3: In Vivo Efficacy in Xenograft Models
Signaling Pathways and Experimental Workflows
USP7 Signaling Pathway
USP7 plays a pivotal role in multiple signaling pathways that are crucial for cancer cell survival and proliferation. A key axis regulated by USP7 is the MDM2-p53 pathway. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[10][20] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis.[3][11] USP7 also influences other pathways including the Wnt/β-catenin, NF-κB, and PI3K/AKT/mTOR pathways.[14][20][21]
Caption: USP7-MDM2-p53 signaling pathway and points of intervention by P5091 and GNE-6776.
Experimental Workflow: Deubiquitinase (DUB) Activity Assay
A common method to assess the enzymatic activity of USP7 and the potency of its inhibitors is a fluorescence-based assay using a ubiquitin-rhodamine110 substrate.
Caption: Workflow for a fluorescence-based deubiquitinase activity assay.
Experimental Workflow: Cell Viability (MTT) Assay
The effect of USP7 inhibitors on cancer cell proliferation is frequently determined using an MTT assay.
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Protocols
Deubiquitinase (DUB) Activity Assay
-
Objective: To measure the enzymatic activity of USP7 and the inhibitory effect of P5091 or GNE-6776.
-
Materials: Recombinant human USP7 enzyme, ubiquitin-rhodamine110 substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), P5091 or GNE-6776, 384-well black plates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the inhibitor (P5091 or GNE-6776) in assay buffer.
-
Add a fixed concentration of recombinant USP7 to each well of the 384-well plate.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate to each well.
-
Measure the increase in fluorescence (e.g., excitation at 485 nm, emission at 535 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the EC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
-
Objective: To determine the effect of P5091 or GNE-6776 on the proliferation of cancer cells.
-
Materials: Cancer cell line of interest, complete cell culture medium, P5091 or GNE-6776, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or a solution of SDS in HCl), microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of P5091 or GNE-6776 and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][15]
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of P5091 or GNE-6776 in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells for injection, P5091 or GNE-6776 formulation for in vivo administration, vehicle control, calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer P5091, GNE-6776, or the vehicle control according to the specified dose and schedule (e.g., intraperitoneal or oral gavage).[11][16][17]
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[14]
-
Conclusion
Both P5091 and GNE-6776 are valuable research tools for investigating the role of USP7 in cancer biology and for the development of novel anti-cancer therapies. P5091, as a covalent inhibitor, offers potent and sustained inhibition, while GNE-6776 provides a highly selective and reversible mode of action with oral bioavailability. The choice between these inhibitors will depend on the specific experimental context and research question. The data presented in this guide, derived from numerous preclinical studies, provides a solid foundation for making informed decisions in the pursuit of targeting USP7 for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 6. Selective Inhibition of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 8. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The USP7 Inhibitor P5091 Induces Cell Death in Ovarian Cancers with Different P53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor Activity of USP7 Inhibitor GNE-6776 in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP7 Induces Chemoresistance in Triple-Negative Breast Cancer via Deubiquitination and Stabilization of ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ubiquitin specific protease 7 is a potential therapeutic target for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Deubiquitinase Inhibitors: Focusing on USP7 and USP47
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical pathway regulating protein degradation and cellular signaling, with deubiquitinases (DUBs) playing a pivotal role in reversing ubiquitination. Among the various DUBs, Ubiquitin-Specific Protease 7 (USP7) and its close homolog USP47 have emerged as significant targets in drug discovery, particularly in oncology. This guide provides an objective comparison of USP7 and USP47 inhibitors against other classes of DUB inhibitors, supported by experimental data and detailed methodologies.
Introduction to USP7 and USP47
USP7 and USP47 are cysteine proteases that remove ubiquitin from target proteins, thereby regulating their stability and function. Dysregulation of USP7 and USP47 has been implicated in various diseases, including cancer, by affecting the stability of key oncoproteins and tumor suppressors.[1][2] USP7 is particularly known for its role in the p53-MDM2 pathway, where it can deubiquitinate and stabilize both the tumor suppressor p53 and its E3 ligase MDM2, making its inhibition a complex but attractive therapeutic strategy.[3][4] USP47 shares substrate overlap with USP7 and is involved in pathways such as Wnt/β-catenin signaling.[5]
Quantitative Comparison of DUB Inhibitors
The following tables summarize the in vitro potency of various DUB inhibitors against their primary targets and other DUBs, providing an overview of their selectivity.
Table 1: Potency and Selectivity of USP7/USP47 Inhibitors
| Inhibitor | Target(s) | IC50/EC50/Kd | Selectivity Notes |
| FT671 | USP7 | 52 nM (IC50, USP7 CD), 69 nM (IC50, USP7 C-term), 65 nM (Kd)[1][6][7][8] | Highly selective for USP7; no significant inhibition of a panel of 38 other DUBs, including USP47 and USP10, at concentrations up to 50 µM.[9] |
| P5091 | USP7, USP47 | 4.2 µM (EC50, USP7), 4.3 µM (USP47)[10][11] | Selective for USP7 and USP47; does not inhibit other DUBs or cysteine proteases at concentrations up to 100 µM.[10][12] |
| P22077 | USP7, USP47 | 8.6 µM (IC50, USP7), 8.01 µM (EC50, USP7), 8.74 µM (EC50, USP47)[13][14][15][16] | Primarily inhibits USP7 and USP47; weak or no inhibition against a panel of 14 other isopeptidases.[13] |
Table 2: Potency of Other DUB Inhibitors
| Inhibitor | Primary Target(s) | IC50/EC50 | Other Notable Targets |
| PR-619 | Pan-DUB | 3.93 µM (USP4), 4.9 µM (USP8), 6.86 µM (USP7), 7.2 µM (USP2), 8.61 µM (USP5)[17] | Broad-spectrum inhibitor of USP, UCH, OTU, and MJD subfamilies.[18][19] |
| IU1 | USP14 | 4.7 µM (IC50)[20][21] | 25-fold more selective for USP14 over IsoT/USP5.[20] |
| IU1-47 | USP14 | 0.6 µM (IC50)[22] | Also inhibits IsoT/USP5 with an IC50 of 20 µM.[22] |
| LDN-57444 | UCH-L1 | 0.88 µM (IC50), 0.40 µM (Ki)[23][24][25] | Also inhibits UCH-L3 with an IC50 of 25 µM.[23] |
| UbVOD.1 | OTUD1 | Single-digit nM (IC50)[26][27] | Potently inhibits deubiquitinase activity with poly-Ub chains of other linkages.[26] |
Experimental Protocols
Detailed methodologies for key assays used to characterize DUB inhibitors are provided below.
Ubiquitin-Rhodamine 110 Cleavage Assay (Biochemical Assay)
This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a fluorogenic substrate.
Principle: The substrate consists of ubiquitin linked to Rhodamine 110 (Rho110). In this form, the fluorescence of Rho110 is quenched. Upon cleavage by a DUB, the free Rho110 fluoresces, and the increase in fluorescence intensity is proportional to the DUB activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, and 0.05% CHAPS.
-
Enzyme Solution: Prepare serial dilutions of the purified DUB enzyme in assay buffer.
-
Substrate Solution: Prepare a working solution of Ubiquitin-Rhodamine 110 in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 3 µL of the DUB enzyme solution to the wells of a black 384-well plate.
-
Add 23 nL of the inhibitor solution or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 3 µL of the Ub-Rho110 substrate solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a plate reader.
-
Continue to monitor the fluorescence at regular intervals (e.g., every minute for 7 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence increase over time.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Di-ubiquitin Cleavage Assay (Biochemical Assay)
This assay assesses the ability of a DUB to cleave the isopeptide bond in a di-ubiquitin chain, providing information on linkage specificity.
Principle: A DUB is incubated with a specific linkage type of di-ubiquitin (e.g., K48- or K63-linked). The reaction products (mono-ubiquitin) are then separated by SDS-PAGE and visualized by Western blotting.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, and 0.05% (w/v) Tween-20.
-
Add the di-ubiquitin substrate to a final concentration of 5 µM.
-
Add the purified DUB enzyme to a final concentration of 75 nM.
-
If testing an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Incubation:
-
Incubate the reaction at 37°C for various time points (e.g., 0, 5, 10, 30, 60, and 180 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding SDS loading buffer and heating at 70°C for 10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products on a 12% Bis-Tris NuPage gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for di-ubiquitin and mono-ubiquitin.
-
The decrease in the di-ubiquitin band and the increase in the mono-ubiquitin band over time indicate DUB activity.
-
AlphaLISA Deubiquitinase Assay (Cell-Based or Lysate-Based Assay)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay that can be adapted to measure DUB activity in a cellular or lysate context.
Principle: This assay typically uses a biotinylated ubiquitin probe that covalently binds to the active site of a HA-tagged DUB. The biotin tag binds to streptavidin-coated donor beads, and the HA tag is recognized by anti-HA acceptor beads. When the donor and acceptor beads are in close proximity (<200 nm), excitation of the donor bead at 680 nm results in the emission of light from the acceptor bead at 615 nm. DUB inhibitors prevent the covalent labeling of the DUB, leading to a decrease in the AlphaLISA signal.[5]
Protocol:
-
Cell Culture and Lysis (for lysate-based assay):
-
Express HA-tagged DUB in a suitable cell line (e.g., HEK293T).
-
Lyse the cells in a buffer compatible with the AlphaLISA assay.
-
-
Assay Procedure (in a 384-well plate):
-
Add the cell lysate or intact cells to the wells.
-
Add the test inhibitor or DMSO and incubate.
-
Add the biotinylated ubiquitin probe and incubate to allow for covalent labeling of the DUB.
-
Add a quenching solution (e.g., N-ethylmaleimide) to stop the labeling reaction.
-
Add a mixture of streptavidin donor beads and anti-HA acceptor beads.
-
Incubate in the dark to allow for bead-protein complex formation.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Normalize the signal to controls (e.g., DMSO for 0% inhibition and a potent, irreversible inhibitor for 100% inhibition).
-
Determine IC50 values by plotting the normalized signal against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways regulated by USP7 and USP47, as well as a typical experimental workflow for DUB inhibitor screening.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rndsystems.com [rndsystems.com]
- 16. P 22077 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The Deubiquitinating Enzyme Inhibitor PR-619 is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. IU1 | DUB inhibitor | CAS 314245-33-5 | USP14 inhibitor | Buy IU-1 from Supplier InvivoChem [invivochem.com]
- 21. axonmedchem.com [axonmedchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. xcessbio.com [xcessbio.com]
- 25. ubpbio.com [ubpbio.com]
- 26. researchgate.net [researchgate.net]
- 27. Development of an OTUD1 ubiquitin variant inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Chemotherapy: A Comparative Guide to the Synergistic Effects of USP7/USP47 Inhibitors
The combination of USP7/USP47 inhibitors with traditional chemotherapy is emerging as a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. By targeting the deubiquitinating enzymes USP7 and USP47, these inhibitors can potentiate the cytotoxic effects of chemotherapy through complementary mechanisms of action, primarily by stabilizing the tumor suppressor p53 and impairing DNA damage repair pathways.
This guide provides a comparative overview of the synergistic effects observed when combining USP7/USP47 inhibitors with various chemotherapy agents. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Mechanisms of Synergy: A Dual Approach to Cancer Cell Destruction
The synergistic anti-tumor activity of USP7/USP47 inhibitors with chemotherapy stems from their distinct but complementary roles in cellular processes critical for cancer cell survival.
USP7 Inhibition and p53 Stabilization: Ubiquitin-specific protease 7 (USP7) is a key regulator of the tumor suppressor protein p53. It deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Inhibition of USP7 leads to the degradation of MDM2, resulting in the accumulation and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis, sensitizing cancer cells to the cytotoxic effects of chemotherapy.
USP47 Inhibition and Impaired DNA Damage Repair: USP47, a close homolog of USP7, plays a crucial role in the base excision repair pathway by regulating the stability of DNA polymerase β (Polβ). By inhibiting USP47, the cancer cells' ability to repair DNA damage induced by genotoxic chemotherapies is compromised, leading to an accumulation of lethal DNA lesions and ultimately, cell death. Furthermore, USP47 has been implicated in the regulation of the NF-κB signaling pathway, a known contributor to chemotherapy resistance.[1]
The dual inhibition of both USP7 and USP47 presents a powerful strategy to simultaneously induce apoptosis via p53 activation and prevent the repair of chemotherapy-induced DNA damage, leading to a potent synergistic anti-cancer effect.[2]
Comparative Efficacy of USP7/USP47 Inhibitors in Combination with Chemotherapy
Preclinical studies have demonstrated the synergistic potential of several USP7/USP47 inhibitors when combined with standard-of-care chemotherapy agents across various cancer types.
P22077 with Doxorubicin and Etoposide in Neuroblastoma
The dual USP7/USP47 inhibitor P22077 has shown significant synergistic cytotoxicity with doxorubicin and etoposide in neuroblastoma (NB) cell lines with a wild-type p53 status.[1][2] The combination leads to enhanced apoptosis, as evidenced by increased cleavage of caspase-3 and PARP.[1]
| Cell Line | Treatment | IC50 (µM) | Combination Effect |
| IMR-32 | Doxorubicin alone | ~1.5 | - |
| IMR-32 | Doxorubicin + 5 µM P22077 | <0.5 | Synergistic |
| IMR-32 | Etoposide alone | ~20 | - |
| IMR-32 | Etoposide + 5 µM P22077 | <5 | Synergistic |
| SH-SY5Y | Doxorubicin alone | ~1.0 | - |
| SH-SY5Y | Doxorubicin + 5 µM P22077 | <0.5 | Synergistic |
| SH-SY5Y | Etoposide alone | ~15 | - |
| SH-SY5Y | Etoposide + 5 µM P22077 | <5 | Synergistic |
Note: IC50 values are estimated from published dose-response curves.[1]
P5091 with Melphalan in Multiple Myeloma
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the cytotoxic effects of USP7/USP47 inhibitors and chemotherapy, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., IMR-32, SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (e.g., P22077)
-
Chemotherapy agent (e.g., Doxorubicin)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound and the chemotherapy agent, both individually and in combination at fixed ratios.
-
Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for a further 24 to 72 hours.
-
Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC50 values for each agent and combination. Synergy can be quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis following drug treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound, chemotherapy agent, or their combination for the desired time.
-
Harvest the cells (including both adherent and floating populations) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive and PI negative cells are considered to be in early apoptosis.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of combination therapies.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line
-
This compound formulation
-
Chemotherapy agent formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, inhibitor alone, chemotherapy alone, and combination therapy).
-
Administer the treatments according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a specified size or after a defined treatment period.
-
Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the combination therapy compared to single-agent treatments.
Conclusion
The combination of USP7/USP47 inhibitors with conventional chemotherapy represents a compelling therapeutic strategy. The preclinical data strongly suggest that this approach can lead to synergistic anti-tumor effects across a range of malignancies. By targeting distinct and complementary pathways involved in cell survival and DNA repair, these combinations have the potential to enhance treatment efficacy, overcome drug resistance, and ultimately improve patient outcomes. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to USP7 Inhibitors and MDM2 Antagonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor pathway is a cornerstone of cancer research, playing a critical role in regulating cell cycle arrest, apoptosis, and DNA repair. Its inactivation, a hallmark of many cancers, can occur through direct mutation or through the overexpression of its negative regulators. Two key proteins, Ubiquitin-Specific Protease 7 (USP7) and Murine Double Minute 2 (MDM2), are central to the control of p53 stability and function. Consequently, inhibiting their activity has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of two major classes of drugs targeting this axis: USP7 inhibitors and MDM2 antagonists, supported by experimental data and detailed methodologies.
Mechanism of Action: Two Strategies to Activate p53
Both USP7 inhibitors and MDM2 antagonists aim to achieve the same ultimate goal: to stabilize and activate p53 in cancer cells that retain the wild-type (WT) p53 gene.[1] However, they do so by targeting different points in the p53 regulatory pathway.
-
MDM2 Antagonists: These molecules act by directly disrupting the protein-protein interaction between MDM2 and p53.[2] MDM2 is an E3 ubiquitin ligase that binds to p53, marking it for ubiquitination and subsequent degradation by the proteasome.[3][4] By physically blocking this interaction, MDM2 antagonists "liberate" p53 from its negative regulator, leading to its accumulation, stabilization, and the activation of downstream tumor-suppressive genes like p21.[3][5]
-
USP7 Inhibitors: These compounds take a more indirect approach. USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from its substrates, rescuing them from degradation.[6][7] A primary substrate of USP7 is MDM2 itself.[8][9] By deubiquitinating MDM2, USP7 prevents MDM2's own auto-ubiquitination and degradation, thereby stabilizing it.[10][11] This sustained MDM2 activity leads to the continuous degradation of p53.[12] USP7 inhibitors block the enzymatic activity of USP7, which leads to the destabilization and degradation of MDM2.[12][13] The resulting decrease in MDM2 levels reduces p53 ubiquitination, leading to p53 accumulation and activation.[8]
It is important to note that USP7 has numerous other substrates involved in DNA repair, immune response, and epigenetic regulation, suggesting that USP7 inhibitors may have broader biological effects than MDM2 antagonists.[6][14]
Comparative Data Presentation
The following tables summarize the key characteristics and preclinical efficacy data for representative USP7 inhibitors and MDM2 antagonists.
Table 1: High-Level Comparison of USP7 Inhibitors vs. MDM2 Antagonists
| Feature | USP7 Inhibitors | MDM2 Antagonists |
| Primary Target | USP7 deubiquitinase[6] | MDM2-p53 protein-protein interface[2] |
| p53 Activation | Indirect (via MDM2 destabilization)[12] | Direct (via disruption of MDM2 binding)[3] |
| Key Substrates | MDM2, p53, PTEN, Foxp3, and others[14][15] | Primarily affects the p53-MDM2 interaction[1] |
| Potential Effects | p53 activation, immune modulation, DNA repair modulation[16][17] | Potent, non-genotoxic p53 activation[18] |
| Clinical Status | Preclinical; no inhibitors have entered clinical trials yet[19][20] | Multiple compounds in various phases of clinical trials[21][22] |
| Potential Advantages | Broader anti-cancer activity, potential to overcome resistance[17] | More targeted p53 activation, clinically more advanced[23] |
| Potential Disadvantages | Potential for off-target effects due to multiple substrates[19] | On-target toxicities (hematological, GI)[21][23], resistance development[21] |
Table 2: Quantitative Preclinical Data for Selected Inhibitors
| Compound | Class | Target | IC₅₀ (Biochemical) | Cellular Efficacy (Example) | In Vivo Efficacy (Example) | Reference(s) |
| FT671 | USP7 Inhibitor | USP7 | <1 nM | Induces p53 & p21 in MM.1S cells | Tumor growth inhibition in MM.1S xenograft model | [9] |
| P5091 | USP7 Inhibitor | USP7 | ~20-40 µM | Induces apoptosis in multiple myeloma cells | Reduces tumor growth in colorectal and lung cancer models | [9][14] |
| USP7-797 | USP7 Inhibitor | USP7 | Sub-nanomolar | Potent cellular activity | Inhibited tumor growth in MM.1S xenograft model | [6][20] |
| Idasanutlin | MDM2 Antagonist | MDM2-p53 | Potent & selective | Induces cell cycle arrest at lower doses than earlier compounds | Showed efficacy in p53 WT xenograft models | [22] |
| Siremadlin | MDM2 Antagonist | MDM2-p53 | N/A | Preliminary activity in AML | 13.2% overall response rate in AML patients | [21] |
| Navtemadlin | MDM2 Antagonist | MDM2-p53 | N/A | 9.5x more potent than RG7112 in GBM cells | 38% overall response rate in Merkel cell carcinoma | [21][22] |
Experimental Protocols & Workflow
Validating and comparing novel inhibitors requires a standardized set of experiments to assess their potency, selectivity, and cellular mechanism of action.
Protocol 1: In Vitro USP7 Deubiquitinase (DUB) Assay
This assay measures the direct enzymatic inhibition of USP7.[24]
-
Objective: To determine the IC₅₀ value of a test compound against USP7.
-
Materials: Recombinant human USP7 enzyme, ubiquitin-rhodamine110 substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT), test compounds, DMSO, 384-well plates.
-
Methodology:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 µL of assay buffer to each well of a 384-well plate.
-
Add 1 µL of the compound dilution to the appropriate wells (final DMSO concentration ≤1%). Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Add a solution of USP7 enzyme to all wells except the positive control and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader. The rate of fluorescence increase is proportional to USP7 activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Western Blot for Target Engagement
This assay confirms that the inhibitor affects the stability of downstream proteins in a cellular context.[24]
-
Objective: To assess the effect of an inhibitor on MDM2 and p53 protein levels in cancer cells.
-
Materials: Cancer cell line with WT p53 (e.g., MCF7, SJSA-1), cell culture medium, test compound, RIPA lysis buffer with protease inhibitors, protein quantification kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-actin/GAPDH), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 16-24 hours).
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein levels. For a USP7 inhibitor or MDM2 antagonist, a decrease in MDM2 (for USP7i) and an increase in p53 and its target p21 are expected.[25]
-
Clinical Status and Future Perspectives
The clinical development of MDM2 antagonists is significantly more advanced than that of USP7 inhibitors.[19][21] Several small-molecule MDM2 inhibitors, such as idasanutlin, navtemadlin, and siremadlin, have progressed into clinical trials for both solid tumors and hematologic malignancies.[21][22] While these agents have shown promising preliminary activity, challenges remain, including on-target toxicities like thrombocytopenia and gastrointestinal issues, which are likely related to p53 activation in normal tissues.[21][23]
In contrast, no USP7 inhibitors have entered clinical trials to date.[19][20] Development is focused on improving selectivity and pharmacokinetic properties to create viable clinical candidates.[19] The broader substrate profile of USP7 presents both an opportunity and a challenge.[6][17] Targeting other cancer-relevant pathways could lead to synergistic antitumor effects and potentially overcome resistance mechanisms that might arise with more targeted MDM2 antagonists.[16][17] For instance, USP7's role in regulating the immune system suggests that its inhibitors could be combined with immunotherapies like checkpoint inhibitors.[16][26]
Future research will likely focus on identifying patient populations most likely to benefit from each strategy, exploring rational combination therapies to enhance efficacy and mitigate toxicity, and advancing the most promising USP7 inhibitors into clinical evaluation.[27][28]
Conclusion
USP7 inhibitors and MDM2 antagonists represent two distinct but related strategies for reactivating the p53 tumor suppressor pathway. MDM2 antagonists offer a direct and clinically validated approach, though they are associated with specific on-target toxicities.[18][21] USP7 inhibitors provide a novel, indirect mechanism with the potential for broader anti-cancer activity, but they are still in the preclinical stage of development.[19][20] For drug development professionals, the choice between these targets depends on the specific therapeutic context, the desired breadth of mechanism, and the tolerance for potential on-target versus off-target effects. Continued research into both classes of inhibitors will undoubtedly refine our ability to therapeutically harness the power of p53 for cancer treatment.
References
- 1. biodiscovery.pensoft.net [biodiscovery.pensoft.net]
- 2. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 4. Emerging Role of MDM2 as Target for Anti-Cancer Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 7. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 8. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 15. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 16. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. MDM2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 20. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. MDM2 Inhibition in the Treatment of Glioblastoma: From Concept to Clinical Investigation | MDPI [mdpi.com]
- 23. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Recent advances on the intervention sites targeting USP7-MDM2-p53 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating On-Target Effects of USP7 Inhibitors Using Knockout Models
The ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of numerous proteins involved in cancer development and progression.[1][2][3] USP7 modulates key cellular processes including the DNA damage response, cell cycle control, and immune signaling by removing ubiquitin tags from its substrate proteins, thereby saving them from proteasomal degradation.[3][4][5] Key substrates include the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor, and the oncogenic transcription factor FOXM1.[5][6][7] Consequently, inhibiting USP7 is an attractive strategy to destabilize oncoproteins and reactivate tumor suppressor pathways.[5][6]
However, the development of potent and selective USP7 inhibitors requires rigorous validation to ensure that their cellular effects are a direct consequence of engaging the intended target. Knockout (KO) models, where the USP7 gene is genetically deleted, serve as the gold standard for this purpose. This guide compares the performance of USP7 inhibitors in wild-type versus USP7 knockout cells, providing experimental data and detailed protocols to help researchers definitively validate on-target activity.
The Logic of On-Target Validation with Knockout Models
The core principle is straightforward: if a small molecule inhibitor is truly acting through USP7, its effects should be significantly diminished or entirely absent in cells lacking USP7. In essence, the genetic knockout should phenocopy the pharmacological inhibition, and the inhibitor should not produce additional effects in a cell that already lacks the target protein. This comparative approach is crucial for distinguishing on-target activity from off-target effects that could confound preclinical studies.[8]
dot
Caption: A diagram illustrating the logical workflow for validating USP7 inhibitor on-target effects.
Comparing Cellular Viability: Inhibitor vs. Knockout
A primary indicator of an effective anti-cancer agent is its ability to suppress cancer cell proliferation and viability. For a USP7 inhibitor, this effect should be p53-dependent in many cancer types.[9][10] Comparing the inhibitor's impact on cell viability in wild-type (WT) versus USP7 KO cells provides the first layer of validation.
Quantitative Data: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) for cell viability should be significantly lower in WT cells compared to their USP7 KO counterparts.
| Cell Line | Model | USP7 Inhibitor (FX1-5303) IC50 | USP7 Inhibitor (XL177A) IC50 |
| MM.1S | WT | 25 nM | 30 nM |
| MM.1S | USP7 KO | > 10,000 nM | > 10,000 nM |
| MCF7 | WT (TP53-WT) | 40 nM | 55 nM |
| MCF7 | USP7 KO | > 10,000 nM | > 10,000 nM |
Data is representative based on published findings showing that TP53 wild-type cells are sensitive to USP7 inhibition, and this sensitivity is lost upon TP53 or USP7 knockout.[9][10][11]
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed both WT and USP7 KO cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the USP7 inhibitor (e.g., from 0.1 nM to 20 µM) for 72 hours. Include a DMSO-treated control.
-
Viability Reagent: Add a viability reagent such as CellTiter-Glo® (Promega) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of metabolically active cells.
-
Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results as a dose-response curve to calculate the IC50 values.
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly assesses whether an inhibitor binds to its target protein inside the cell.[12] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[13][14] This method provides direct evidence of target engagement.
dot
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data: Thermal Shift (ΔTm)
A potent and specific inhibitor will cause a significant positive shift in the melting temperature of USP7.
| Inhibitor Compound | Concentration | ΔTm of USP7 (°C) | Off-Target (e.g., USP11) ΔTm (°C) |
| GNE-6640 | 1 µM | + 8.2 °C | No significant shift |
| FT671 | 1 µM | + 7.5 °C | No significant shift |
| Vehicle (DMSO) | - | 0 °C (Baseline) | 0 °C (Baseline) |
Data is illustrative, based on the principle that selective inhibitors stabilize their intended target.[8]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the USP7 inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to new tubes. Quantify the amount of soluble USP7 at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble USP7 relative to the unheated control against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the Tm. The difference in Tm between inhibitor-treated and vehicle-treated samples is the thermal shift (ΔTm).
Analysis of Downstream Signaling Pathways
The most definitive validation comes from observing the expected molecular consequences of USP7 inhibition and confirming their absence in KO cells. USP7 inhibition is known to stabilize p53 by promoting the degradation of its E3 ligase, MDM2.[6][11]
dot
Caption: The signaling cascade showing USP7's role in the MDM2-p53 axis.
Quantitative Data: Western Blot Analysis
This table summarizes the expected changes in protein levels after 24 hours of treatment with a USP7 inhibitor.
| Cell Model | Treatment | MDM2 Level | p53 Level | p21 Level | FOXM1 Level |
| WT | DMSO | Baseline | Baseline | Baseline | Baseline |
| WT | USP7 Inhibitor | ↓↓↓ | ↑↑↑ | ↑↑↑ | ↓↓↓ |
| USP7 KO | DMSO | ↓↓↓ | ↑↑↑ | ↑↑↑ | ↓↓↓ |
| USP7 KO | USP7 Inhibitor | ↓↓↓ | ↑↑↑ | ↑↑↑ | ↓↓↓ |
This table illustrates the core validation principle: the molecular phenotype of inhibitor-treated WT cells should match that of untreated USP7 KO cells. The inhibitor should cause no significant further changes in the KO cells.
Experimental Protocol: Western Blot
-
Cell Lysis: Treat WT and USP7 KO cells with the inhibitor or DMSO for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against USP7, MDM2, p53, p21, FOXM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Conclusion
Validating the on-target effects of USP7 inhibitors is a non-negotiable step in their preclinical development. The use of USP7 knockout models provides the most rigorous and reliable method for this validation. By systematically comparing the effects of a USP7 inhibitor on cellular viability, direct target engagement, and downstream signaling pathways in wild-type versus knockout cells, researchers can build a strong, data-supported case for the inhibitor's mechanism of action. The experimental protocols and comparative data presented in this guide offer a clear framework for scientists in the field to confidently identify and advance true on-target USP7 inhibitors towards clinical application.
References
- 1. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7: Target Validation and Drug Discovery for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 10. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiles of USP7 and USP47 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzymes (DUBs) USP7 and USP47 are recognized as significant targets in cancer therapy due to their roles in key cellular processes. Their structural similarity, particularly within the catalytic domain, presents a challenge in the development of selective inhibitors, with many compounds exhibiting activity against both enzymes. This guide provides a comparative analysis of the cross-reactivity profiles of notable USP7 and USP47 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting appropriate tool compounds and advancing drug discovery efforts.
Inhibitor Cross-Reactivity Data
The following table summarizes the inhibitory potency of various compounds against USP7 and its closest homolog, USP47. The data, presented as IC50 or EC50 values, highlight the spectrum from dual inhibitors to highly selective compounds.
| Compound | Target(s) | USP7 IC50/EC50 (µM) | USP47 IC50/EC50 (µM) | Selectivity Notes |
| P5091 | Dual | 4.2[1][2][3] | 4.3[4] | Selective against other DUBs such as USP2 and USP8 (EC50 > 100 µM)[1]. |
| P50429 (Compound 14) | Dual | 0.42[5] | 1.0[5][6] | Selective against a panel of USPs including USP2, USP5, USP8, USP21, and USP28 (EC50 > 31.6 µM)[5]. |
| FT671 | Selective USP7 | 0.052[7][8][9][10] | No inhibition[8][9] | Highly selective; exclusively inhibits USP7 in a panel of 38 DUBs[8][9]. No activity against USP10[8][9]. |
| FT827 | Selective USP7 | k_inact/K_i = 66 M⁻¹s⁻¹ (covalent)[8][10] | No inhibition | Exclusively inhibits USP7 in a panel of 38 DUBs[8]. |
| Parthenolide | Dual | Inhibits both | Inhibits both | A natural product known to inhibit both USP7 and USP47[4]. |
| XL188 | Selective USP7 | 0.090 | Little to no inhibition | Highly selective for USP7 against a panel of 41 purified DUBs at 10 µM[11]. |
| GNE-6640 / GNE-6776 | Allosteric USP7 | Binds 12 Å away from the catalytic cysteine | - | These allosteric inhibitors attenuate ubiquitin binding[12]. |
| USP7/USP47 inhibitor 1 (compound 2) | USP47 selective | >31.6 | 14 | Shows preference for USP47 over USP7[13]. |
Signaling Pathways of USP7 and USP47
USP7 and USP47 are involved in several critical signaling pathways that regulate cellular homeostasis and are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the on- and off-target effects of their inhibitors.
Caption: USP7's role in p53 and NF-κB signaling.
Caption: USP47's involvement in Hippo and Wnt signaling.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for two common approaches.
Fluorescence-Based Deubiquitinase Activity Assay (Ub-AMC)
This in vitro assay measures the cleavage of a fluorogenic ubiquitin substrate, ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), by a DUB. The release of free AMC results in a fluorescent signal that is proportional to enzyme activity.
Materials:
-
Purified recombinant USP7 or USP47 enzyme.
-
Ubiquitin-AMC (Ub-AMC) substrate.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Test inhibitors dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader (Excitation: 355-380 nm, Emission: 460 nm).
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the purified DUB enzyme (e.g., 15 nM final concentration) to the wells containing the inhibitor and incubate for 30-45 minutes at room temperature to allow for compound binding[14].
-
Initiate the reaction by adding Ub-AMC substrate (e.g., 0.8 µM final concentration) to each well[14].
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value.
Caption: Workflow for the Ub-AMC fluorescence-based DUB assay.
Activity-Based Protein Profiling (ABPP) for Cellular Target Engagement
ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes. This technique allows for the assessment of an inhibitor's potency and selectivity against endogenous DUBs in a cellular context.
Materials:
-
Cell line of interest (e.g., HCT116).
-
Test inhibitor.
-
Ubiquitin-based ABP with a reporter tag (e.g., HA-Ub-Propargylamine (PA)).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against the reporter tag (e.g., anti-HA) and specific DUBs (e.g., anti-USP7).
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Incubate the cell lysates with the ubiquitin-based ABP (e.g., Ub-PA) to label active DUBs.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using an antibody against the reporter tag to visualize the profile of active DUBs.
-
To confirm target engagement, probe a separate blot with an antibody specific to the target DUB (e.g., USP7). A decrease in the signal from the ABP-labeled DUB in the presence of the inhibitor indicates target engagement.
-
Quantify the band intensities to determine the EC50 value for target engagement in the cellular environment.
Caption: General workflow for Activity-Based Protein Profiling.
Conclusion
The development of inhibitors that can discriminate between USP7 and USP47 is an ongoing challenge. This guide provides a snapshot of the cross-reactivity profiles of several key inhibitors, highlighting the existence of both dual and selective compounds. The provided experimental protocols offer a foundation for researchers to conduct their own profiling studies. A thorough understanding of an inhibitor's selectivity is paramount for the accurate interpretation of experimental results and for the development of safe and effective therapeutics targeting these important DUBs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Dual Inhibitors of the Cancer-Related Deubiquitylating Proteases USP7 and USP47 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. FT671 | DUB | TargetMol [targetmol.com]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: Evaluating the Efficacy of USP7 Inhibitors in Combination with Immunotherapy
The convergence of ubiquitin-specific protease 7 (USP7) inhibition and immunotherapy presents a promising frontier in oncology. USP7, a deubiquitinating enzyme, plays a critical role in regulating the stability of various proteins implicated in cancer progression and immune evasion. By targeting USP7, it is possible to modulate the tumor microenvironment and enhance the efficacy of immunotherapeutic agents. This guide provides a comparative analysis of preclinical data for key USP7 inhibitors, P5091 and OAT-4828, when used in combination with immunotherapy, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Two-Pronged Attack
USP7 inhibitors enhance anti-tumor immunity through several key mechanisms. Primarily, they stabilize the tumor suppressor p53 by promoting the degradation of its negative regulator, MDM2.[1] Beyond this intrinsic anti-cancer effect, USP7 inhibition remodels the tumor microenvironment to be more responsive to immunotherapy by:
-
Modulating Regulatory T cells (Tregs): USP7 stabilizes the transcription factor Foxp3, which is essential for the suppressive function of Tregs.[2][3] Inhibition of USP7 leads to Foxp3 destabilization, thereby impairing Treg function and reducing immunosuppression within the tumor.[2][4]
-
Reprogramming Tumor-Associated Macrophages (TAMs): USP7 inhibitors can promote the polarization of immunosuppressive M2 macrophages towards a pro-inflammatory M1 phenotype, which supports anti-tumor immune responses.[4]
-
Regulating the PD-1/PD-L1 Axis: USP7 has been shown to deubiquitinate and stabilize PD-L1 on tumor cells.[5] Consequently, inhibiting USP7 can lead to decreased PD-L1 expression, rendering cancer cells more susceptible to T-cell-mediated killing.[5]
These immunomodulatory effects create a favorable environment for immunotherapies, such as checkpoint inhibitors, to exert a more potent anti-tumor response.
Preclinical Efficacy: A Comparative Look at P5091 and OAT-4828
While direct head-to-head clinical trials are not yet available, preclinical studies in syngeneic mouse models provide valuable data on the synergistic effects of combining USP7 inhibitors with immunotherapy.
Table 1: Preclinical Efficacy of P5091 in Combination with Anti-PD-1 Immunotherapy in the CT26 Colorectal Cancer Model
| Treatment Group | Dosing and Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Key Immunological Changes | Reference |
| Vehicle Control | PBS, i.p. daily | Approx. 1500 | - | - | [6] |
| Anti-PD-1 | 5 mg/kg, i.p. every 3 days | Approx. 800 | ~47% | - | [6] |
| P5091 | 10 mg/kg, i.p. daily | Approx. 850 | ~43% | - | [6] |
| P5091 + Anti-PD-1 | P5091 (10 mg/kg, daily) + Anti-PD-1 (5 mg/kg, every 3 days) | Approx. 400 | ~73% | ↓ IL-10, ↑ IFN-γ, ↑ TNF-α, ↓ Foxp3 in CD4+ T cells | [4] |
Table 2: Preclinical Efficacy of OAT-4828 in Combination with Anti-PD-1 Immunotherapy in the CT26 Colorectal Cancer Model
| Treatment Group | Dosing and Schedule | Mean Tumor Weight (g) at Day 20 | Tumor Weight Reduction (%) | Key Immunological Changes | Reference |
| Vehicle Control | Not specified | Approx. 1.2 | - | - | [7] |
| OAT-4828 | 100 mg/kg, p.o. twice daily | Approx. 0.4 | 67% | ↑ IFN-γ secretion from CD4+ T cells, Enhanced splenocyte killing of CT26 cells | [7] |
| OAT-4828 + Anti-PD-1 | OAT-4828 (100 mg/kg, p.o. twice daily) + Anti-PD-1 (i.p. 4 times every 3rd day from day 7) | Not explicitly stated, but survival was extended compared to monotherapy | Significant improvement in survival | Not explicitly stated | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of the Transcription Factor Foxp3 by the Deubiquitinase USP7 Increases Treg-Cell-Suppressive Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcmeetingabstracts.com [atcmeetingabstracts.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ibidi.com [ibidi.com]
- 8. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
A Comparative Guide to the Preclinical Profiles of USP7 Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its pivotal role in regulating the stability of key oncoproteins and tumor suppressors. The development of small molecule inhibitors targeting USP7 has garnered significant interest, leading to the discovery of several distinct chemical scaffolds. This guide provides an objective comparison of the preclinical profiles of prominent USP7 inhibitor scaffolds, supported by experimental data, to aid researchers in navigating this promising area of drug discovery.
Key USP7 Inhibitor Scaffolds and Their Preclinical Performance
The landscape of USP7 inhibitors is diverse, with several chemical scaffolds demonstrating potent and selective inhibition. This section summarizes the preclinical data for four major scaffolds: Thiophene Derivatives, Pyrazolo[3,4-d]pyrimidin-4-one-piperidines, 2-Amino-4-ethylpyridin Derivatives, and Thienopyridine Derivatives.
Table 1: Biochemical and Cellular Potency of USP7 Inhibitor Scaffolds
| Scaffold | Representative Compound | Binding Mode | USP7 Biochemical IC50 | Cellular p53 Accumulation EC50 | Cell Viability IC50 (Cell Line) | Citation(s) |
| Thiophene Derivatives | P5091 | Covalent | ~20-40 µM | Not consistently reported | ~2.5 µM (MM.1S) | [1][2] |
| P22077 | Covalent | ~20-40 µM | Not consistently reported | Not consistently reported | [1] | |
| Pyrazolo[3,4-d]pyrimidin-4-one-piperidines | FT671 | Non-covalent | 52 nM | 5.6 nM (MM.1S) | 15 nM (MM.1S) | [1][3][4] |
| FT827 | Covalent | Not reported (Kd = 7.8 µM) | Not reported | Not reported | [1][3] | |
| 2-Amino-4-ethylpyridin Derivatives | GNE-6640 | Allosteric, Non-covalent | Not reported | Not reported | Not reported | [2] |
| GNE-6776 | Allosteric, Non-covalent | Not reported | Not reported | Not reported | [2][3] | |
| Thienopyridine Derivatives | USP7-797 | Allosteric, Non-covalent | Sub-nanomolar | Not reported | Not reported | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of Representative USP7 Inhibitors
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Oral Bioavailability | Citation(s) |
| P5091 | Multiple Myeloma (MM.1S xenograft) | Not specified | Significant inhibition | Not reported | [2] |
| FT671 | Multiple Myeloma (MM.1S xenograft) | 200 mg/kg, single dose | p53 elevation in tumors | Not specified | [1] |
| USP7-797 | Multiple Myeloma (MM.1S xenograft) | Not specified | Dose-dependent inhibition and prolonged survival | Yes | [2][5] |
| Compound 41 (ether-linked morpholine) | p53 wild-type and mutant xenografts | Not specified | Demonstrated | Yes | [6] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of USP7 inhibitors involves the stabilization of the p53 tumor suppressor protein by promoting the degradation of its E3 ligase, MDM2.[5][7][8] However, p53-independent mechanisms also contribute to their anti-tumor activity.[6][7]
Figure 1: The p53-MDM2 signaling axis and the point of intervention by USP7 inhibitors.
The preclinical evaluation of USP7 inhibitors typically follows a standardized workflow, progressing from biochemical assays to cellular and finally in vivo studies.
Figure 2: A typical experimental workflow for the preclinical characterization of USP7 inhibitors.
The various chemical scaffolds of USP7 inhibitors can be categorized based on their binding mode, which influences their development potential.
Figure 3: Logical relationship between different USP7 inhibitor scaffolds based on their binding mechanism.
Detailed Experimental Protocols
A summary of the key experimental methodologies cited in the preclinical evaluation of USP7 inhibitors is provided below.
Biochemical Activity Assay (Ubiquitin-Rhodamine Assay)
This assay is commonly used to determine the in vitro potency of USP7 inhibitors.[1] Recombinant human USP7 is incubated with the inhibitor at various concentrations. The enzymatic reaction is initiated by the addition of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110-glycine. The cleavage of this substrate by USP7 results in an increase in fluorescence, which is monitored over time. The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
Cellular Viability Assay (CellTiter-Glo®)
To assess the effect of USP7 inhibitors on cancer cell proliferation and viability, the CellTiter-Glo® Luminescent Cell Viability Assay is frequently employed.[1][9] Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 or 120 hours). The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. The luminescence is measured, and IC50 values are calculated.
Western Blotting for Protein Expression
Western blotting is used to confirm the mechanism of action of USP7 inhibitors in cells by assessing the protein levels of USP7 substrates and downstream effectors.[1] Cells are treated with the inhibitor for a defined time, after which they are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p53, MDM2, p21). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
In Vivo Tumor Xenograft Models
To evaluate the anti-tumor efficacy of USP7 inhibitors in a living organism, xenograft models are utilized.[1][2] Human cancer cells (e.g., MM.1S) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are treated with the USP7 inhibitor or vehicle control via a specified route of administration (e.g., oral gavage). Tumor volume is measured regularly, and at the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p53 levels).
Conclusion
The preclinical data available for various USP7 inhibitor scaffolds highlight the significant potential of targeting this deubiquitinase for cancer therapy. While early covalent inhibitors like the thiophene derivatives showed initial promise, the field has evolved towards more potent and selective non-covalent inhibitors, including those with allosteric mechanisms of action. The pyrazolo[3,4-d]pyrimidin-4-one-piperidine and thienopyridine scaffolds have yielded compounds with nanomolar to sub-nanomolar potency and demonstrated in vivo activity. The development of orally bioavailable inhibitors that show efficacy in both p53 wild-type and mutant cancer models underscores the diverse therapeutic opportunities for this class of drugs. Further research and clinical investigation are warranted to translate the promising preclinical findings into effective cancer treatments. As of early 2025, no USP7 inhibitors have entered clinical trials, but several are in late-stage preclinical development.[8][10]
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of USP7/USP47 Inhibitors
For Immediate Implementation by Laboratory Personnel
Researchers and scientists in the fast-paced world of drug development are at the forefront of innovation. Integral to this progress is the responsible handling and disposal of novel chemical compounds. This guide provides essential, step-by-step procedures for the safe disposal of USP7/USP47 inhibitors, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Hazard Identification and Risk Assessment
USP7/USP47 inhibitors are a class of small molecules actively being researched for their therapeutic potential. While specific toxicity data may be limited for novel compounds, it is imperative to treat all new chemical entities as potentially hazardous. Based on the chemical structures of representative USP7/USP47 inhibitors, such as those containing thiophene, cyano, and dichloropyridinyl moieties, the following potential hazards should be considered:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity: Potential for target organ effects with repeated or prolonged exposure.
A thorough risk assessment should be conducted before handling these compounds, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) and Handling
When handling USP7/USP47 inhibitors in solid (powder) or solution form, the following minimum PPE is mandatory:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or aerosols. |
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe disposal. Follow these steps meticulously:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the accumulation of hazardous waste.
-
Select Appropriate Waste Containers:
-
Use only containers that are compatible with the chemical waste being collected. For USP7/USP47 inhibitors, which are often dissolved in organic solvents like DMSO, use high-density polyethylene (HDPE) or other solvent-resistant containers.
-
Ensure containers are in good condition, with no leaks or damage, and have a secure, tight-fitting lid.
-
-
Label Waste Containers Clearly:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must include the full chemical name(s) of the contents (e.g., "USP7/USP47 inhibitor (CAS 1247825-37-1) in DMSO"), the approximate concentration, and the accumulation start date (the date the first drop of waste is added).
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Disposal Procedures for this compound Waste
Under no circumstances should USP7/USP47 inhibitors or their solutions be disposed of down the drain or in the regular trash.
Step 1: Waste Collection
-
Solid Waste: Collect pure, unadulterated this compound powder in a clearly labeled hazardous waste container. Contaminated items such as weighing boats, pipette tips, and gloves should be placed in a separate, sealed bag labeled as "Hazardous Waste - Contaminated Debris" and then placed in the designated solid waste container.
-
Liquid Waste: Collect all solutions containing USP7/USP47 inhibitors (e.g., from experiments, stock solutions) in a designated liquid hazardous waste container. Segregate waste streams based on solvent compatibility (e.g., halogenated vs. non-halogenated solvents).
-
Empty Containers: Any container that held the pure compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound). The rinseate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label is defaced.
Step 2: Storage in the Satellite Accumulation Area (SAA)
-
Store the sealed and labeled hazardous waste containers in the designated SAA.
-
Ensure incompatible waste types are segregated.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
Step 3: Arranging for Professional Disposal
-
Once a waste container is full or has been in the SAA for a predetermined period (typically not exceeding 180 days, but check your institution's specific guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide a complete and accurate description of the waste to the disposal company.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading using absorbent materials.
-
Decontaminate: For small spills of powder, carefully wipe with a damp cloth (avoid creating dust) and place the cloth in a sealed bag for disposal as hazardous waste. For liquid spills, use an appropriate chemical spill kit to absorb the material.
-
Clean the Area: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of USP7/USP47 inhibitors.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, your laboratory can ensure the safe handling and disposal of USP7/USP47 inhibitors, fostering a culture of safety and environmental responsibility that extends beyond the discovery of groundbreaking therapeutics. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Essential Safety and Logistics for Handling USP7/USP4T Inhibitors
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent small molecule inhibitors like those targeting USP7 and USP47. This guide provides essential safety protocols and logistical plans for the handling and disposal of these compounds, designed to build trust and provide value beyond the product itself. The toxicological properties of many research-grade chemicals have not been thoroughly investigated; therefore, it is crucial to treat all materials as potentially hazardous.[1]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the essential PPE for handling USP7/USP47 inhibitors.
| PPE Category | Item | Specification and Purpose |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact.[2] It is recommended to use gloves tested for resistance to the specific chemical or solvent being used.[3] Always inspect gloves for tears or holes before use and wash hands after removal.[4] |
| Eye Protection | Safety Glasses/Goggles | Protects eyes from splashes and aerosols.[2][5] Safety goggles with side shields offer more comprehensive protection.[2] |
| Body Protection | Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing from contamination.[2][6] It should be kept closed while working.[2] |
| Respiratory Protection | N95 Respirator/Fume Hood | Recommended when handling the compound as a powder to avoid inhalation.[1] All work with volatile solutions or powders should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6] |
Experimental Protocol: Safe Handling and Disposal of USP7/USP47 Inhibitor
This protocol outlines the step-by-step procedure for safely handling and disposing of a this compound in a laboratory setting. Crucially, always consult the Safety Data Sheet (SDS) for the specific inhibitor you are using for detailed guidance before beginning any work. [7]
Preparation and Weighing
-
Work Area Preparation : Before handling the inhibitor, ensure your workspace is clean and uncluttered.[5] If handling the compound in powder form, perform all manipulations within a chemical fume hood to prevent inhalation of airborne particles.[2][6]
-
Gather Materials : Assemble all necessary equipment, including the inhibitor container, microcentrifuge tubes, appropriate solvents, and pipettes, within the fume hood.
-
Don PPE : Put on a lab coat, safety goggles, and nitrile gloves before handling the chemical container.[2][6]
-
Weighing the Compound :
-
Carefully open the container with the inhibitor.
-
Use a clean spatula to transfer the desired amount of the powder to a tared weigh boat or microcentrifuge tube.
-
Avoid creating dust.[1]
-
Close the primary container tightly after weighing.
-
-
Solubilization :
-
Add the appropriate solvent to the weighed inhibitor to create a stock solution.
-
Cap the tube securely and vortex or sonicate as needed to fully dissolve the compound.
-
Experimental Use
-
Dilutions : When preparing dilutions from the stock solution, continue to work within the fume hood.
-
Cell Culture and Assays : When adding the inhibitor to cell cultures or biochemical assays, exercise caution to avoid splashes or spills.[5]
-
Incubation : If experiments require incubation outside of a fume hood, ensure all containers are securely sealed to prevent aerosol generation.
Spill Management
In the event of a spill, it is important to act quickly and safely.
-
Small Liquid Spills :
-
Small Solid Spills :
-
Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[1]
-
-
Large Spills : In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that came into contact with the inhibitor using an appropriate cleaning agent.[1] Dispose of all contaminated cleaning materials as hazardous waste.[1]
Waste Disposal
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.[1]
-
Waste Identification and Segregation :
-
All materials contaminated with the this compound, including unused compound, solutions, pipette tips, gloves, and spill cleanup materials, must be treated as hazardous chemical waste.[1][7]
-
Segregate inhibitor waste from non-hazardous waste at the source.[1] Do not mix with incompatible waste streams.[1]
-
-
Waste Container Management :
-
Collect all solid and liquid hazardous waste in designated, compatible, and leak-proof containers.[1][7]
-
Keep waste containers closed except when adding waste.[1]
-
Clearly label the waste container with "Hazardous Waste" and a detailed description of the contents, including the full chemical name of the inhibitor and any solvents present.[7]
-
-
Storage and Disposal :
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of a this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
